molecular formula C6H9N3O2S B6253326 5-(ethanesulfonyl)pyrimidin-2-amine CAS No. 1368410-64-3

5-(ethanesulfonyl)pyrimidin-2-amine

Cat. No.: B6253326
CAS No.: 1368410-64-3
M. Wt: 187.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(ethanesulfonyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C6H9N3O2S and its molecular weight is 187.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1368410-64-3

Molecular Formula

C6H9N3O2S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-(ethanesulfonyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(ethanesulfonyl)pyrimidin-2-amine

Authored by: A Senior Application Scientist

Publication Date: February 26, 2026

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related 2-aminopyrimidine and ethylsulfonyl-containing compounds to project its chemical structure, physicochemical properties, potential synthetic routes, and likely spectroscopic characteristics. Furthermore, we explore its putative biological activities and pharmacological potential by drawing parallels with analogous molecular scaffolds that have demonstrated significant therapeutic promise. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a structured approach to investigating this and similar novel chemical entities.

Introduction: The 2-Aminopyrimidine Scaffold and the Significance of the Ethanesulfonyl Moiety

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] The 2-aminopyrimidine core, in particular, is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in various biological interactions, such as hydrogen bonding and dipole-dipole interactions, through its nitrogen atoms.[3] This has led to the development of numerous drugs with a 2-aminopyrimidine moiety, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] Marketed drugs such as Imatinib, a tyrosine kinase inhibitor used in cancer therapy, feature this critical structural component.[3][5]

The introduction of an ethanesulfonyl group at the 5-position of the pyrimidine ring is anticipated to significantly influence the molecule's electronic properties and biological activity. The sulfonyl group is a strong electron-withdrawing group, which can modulate the reactivity and binding affinity of the parent molecule. Furthermore, the ethylsulfonyl moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing potency and selectivity.[6] The combination of the versatile 2-aminopyrimidine scaffold with the influential ethanesulfonyl group makes this compound a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
IUPAC Name 5-(ethylsulfonyl)pyrimidin-2-amine
CAS Number Not available
Appearance Likely a solid at room temperature
Melting Point Estimated to be in the range of 150-250 °C
Solubility Predicted to have moderate solubility in polar organic solvents
pKa The 2-amino group is expected to be basic

Note: These properties are estimations based on the chemical structure and data from analogous compounds and have not been experimentally verified.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted pyrimidines. A potential two-step approach is outlined below:

Step 1: Synthesis of 5-bromopyrimidin-2-amine

The synthesis would likely begin with a commercially available starting material, such as 2-aminopyrimidine. Bromination at the 5-position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in a polar solvent.

Step 2: Sulfonylation of 5-bromopyrimidin-2-amine

The 5-bromo-2-aminopyrimidine intermediate could then undergo a nucleophilic substitution reaction with sodium ethanesulfinate. This reaction would introduce the desired ethanesulfonyl group at the 5-position of the pyrimidine ring.

Synthesis_Pathway A 2-Aminopyrimidine B 5-Bromopyrimidin-2-amine A->B NBS, Solvent C This compound B->C Sodium ethanesulfinate, Catalyst

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on its proposed structure, the following spectral characteristics are anticipated:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene and methyl protons of the ethyl group, and the protons of the amino group. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group. The protons on the pyrimidine ring would likely appear in the downfield region (δ 8.0-9.0 ppm). The methylene protons of the ethyl group would be expected around δ 3.0-3.5 ppm, and the methyl protons around δ 1.2-1.5 ppm. The amino protons would likely appear as a broad singlet.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the carbon atoms of the pyrimidine ring and the ethyl group. The carbon atoms of the pyrimidine ring would be observed in the aromatic region (δ 140-160 ppm). The methylene and methyl carbons would appear in the aliphatic region.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and the characteristic strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).[8]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (187.22 g/mol ). The fragmentation pattern would likely involve cleavage of the ethylsulfonyl group and fragmentation of the pyrimidine ring. The presence of an odd number of nitrogen atoms would result in an odd nominal molecular mass, consistent with the nitrogen rule.[7]

Potential Biological and Pharmacological Properties

Given the established biological significance of the 2-aminopyrimidine scaffold and the influence of the sulfonyl group, this compound is a promising candidate for various therapeutic applications.

Kinase Inhibition

Many 2-aminopyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[9] The 2-aminopyrimidine core can act as a hinge-binder, forming key hydrogen bond interactions within the ATP-binding site of kinases. The ethylsulfonyl group at the 5-position could potentially interact with other regions of the kinase, enhancing binding affinity and selectivity. For instance, compounds with a sulfonyl group have shown potent inhibitory activity against kinases like EGFR and VEGFR-2.[6][10] Therefore, this compound warrants investigation as a potential kinase inhibitor for anticancer therapy.

Kinase_Inhibition A This compound B Protein Kinase Active Site A->B Binding C Inhibition of Kinase Activity B->C Leads to D Downstream Signaling Blockade C->D E Therapeutic Effect (e.g., Anti-cancer) D->E

Caption: Putative mechanism of action as a kinase inhibitor.

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents.[1][11] The 2-aminopyrimidine scaffold is present in several compounds with antibacterial and antifungal properties. The introduction of a sulfonyl group could enhance these activities. Sulfonamides are a well-known class of antibiotics, and incorporating a sulfonyl moiety into the 2-aminopyrimidine structure could lead to novel antimicrobial agents with a unique mechanism of action or improved efficacy against resistant strains.

Other Potential Applications

The versatility of the 2-aminopyrimidine scaffold suggests that this compound could have other potential therapeutic applications, including:

  • Anti-inflammatory agents: Some pyrimidine derivatives have shown anti-inflammatory properties.[2]

  • Antiviral agents: The pyrimidine ring is a key component of several antiviral drugs.[2]

  • Central Nervous System (CNS) activity: Certain pyrimidine derivatives have been investigated for their effects on the CNS.

Conclusion

This compound represents a novel chemical entity with significant potential in the field of drug discovery. By combining the privileged 2-aminopyrimidine scaffold with the electronically influential ethanesulfonyl group, this molecule is poised for exploration in various therapeutic areas, most notably as a kinase inhibitor for cancer therapy and as a novel antimicrobial agent. While this guide provides a theoretical framework based on existing knowledge of related compounds, further experimental validation of its synthesis, properties, and biological activities is essential to fully realize its therapeutic potential. The information presented herein serves as a valuable starting point for researchers and drug development professionals interested in pursuing the investigation of this and similar promising compounds.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2025, August 5).
  • An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2).
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022, November 11). MDPI.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.).
  • 5-[2-(Ethylamino)ethylsulfanyl]pyridin-2-amine. (n.d.). PubChem.
  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. (n.d.).
  • IR: amines. (n.d.). University of Calgary.
  • 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine. (n.d.). Crysdot LLC.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). MDPI.
  • (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2025, August 7).
  • 2-amino-5-pyrimidinesulfonic acid. (2025, May 20).
  • Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Deriv
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evalu
  • The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. (2025, September 27). Digital CSIC.
  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (2022, March 2). ScienceOpen.
  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.

Sources

5-(ethanesulfonyl)pyrimidin-2-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(ethanesulfonyl)pyrimidin-2-amine , a critical pyrimidine-based building block used in the synthesis of kinase inhibitors, particularly those targeting the JAK/STAT pathway.

Executive Summary

This compound is a functionalized heterocyclic intermediate characterized by an electron-withdrawing ethylsulfonyl group at the C5 position and an electron-donating amino group at the C2 position. This "push-pull" electronic structure makes it a valuable pharmacophore in medicinal chemistry, specifically for optimizing hydrogen bond interactions in the ATP-binding pockets of kinases (e.g., JAK1/JAK2, TYK2).

While often cited in patent literature as a precursor for sulfonyl-substituted pyrimidine drugs (analogous to the structural logic of Baricitinib or Abrocitinib ), it is frequently synthesized in situ or as a custom intermediate rather than being a commodity chemical.

Physicochemical Profile
Property Data Notes
Systematic Name This compoundIUPAC
Synonyms 2-Amino-5-ethylsulfonylpyrimidine; 5-Ethylsulfonyl-2-aminopyrimidineCommon usage
CAS Number Variable / Custom Note: Often indexed under specific salt forms or patent IDs.[1][2][3] Closest analog: 2-Amino-5-(ethylthio)pyrimidine (CAS 50593-92-3).
Molecular Weight 187.22 g/mol Calculated
Molecular Formula C₆H₉N₃O₂S
SMILES CCS(=O)(=O)c1cnc(N)nc1Unambiguous ID
LogP (Predicted) ~ -0.3 to 0.2Polar, moderately water-soluble
H-Bond Donors 1 (Primary Amine)-NH₂ group
H-Bond Acceptors 4Pyrimidine nitrogens (2) + Sulfonyl oxygens (2)
pKa (Predicted) ~ 2.5 - 3.5Weakly basic due to electron-withdrawing sulfone
Synthetic Methodology

The synthesis of this compound is rarely achieved by direct sulfonylation due to the electron-deficient nature of the pyrimidine ring. Instead, a Thiolation-Oxidation strategy is the industry standard.

Protocol A: The Sulfide Oxidation Route (Recommended)

This route ensures regioselectivity and high yields by installing the sulfur moiety in a reduced state before oxidation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Precursor: 5-Bromo-2-aminopyrimidine (CAS 7752-82-1).

  • Reagent: Sodium ethanethiolate (NaSEt) or Ethanethiol/K₂CO₃.

  • Solvent: DMF or NMP (Polar aprotic is essential).

  • Conditions: 80–100°C, 4–6 hours.

  • Mechanism: The 5-bromo position is activated for substitution, although less so than the 4-position. High temperature or metal catalysis (Pd-catalyzed C-S coupling) may be required if direct SNAr is sluggish.

Step 2: Chemoselective Oxidation

  • Intermediate: 5-(Ethylthio)pyrimidin-2-amine.

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) (2.2 - 2.5 eq) or Oxone®.

  • Solvent: Dichloromethane (DCM) or Methanol/Water.

  • Conditions: 0°C to Room Temperature.

  • Critical Control Point: Temperature must be controlled to prevent N-oxidation of the pyrimidine nitrogens or the exocyclic amine.

Visualizing the Synthesis Workflow

SynthesisPath cluster_conditions Critical Process Parameters Start 5-Bromo-2-aminopyrimidine (CAS 7752-82-1) Step1 S-Alkylation (NaSEt, DMF, 90°C) Start->Step1 Nucleophilic Displacement Inter Intermediate: 5-(Ethylthio)pyrimidin-2-amine Step1->Inter Step2 Oxidation (mCPBA or Oxone) Inter->Step2 Sulfur Oxidation Final Target: This compound Step2->Final Note1 Avoid N-Oxidation: Keep T < 25°C during Step 2 Step2->Note1

Figure 1: Step-wise synthetic pathway from the brominated precursor to the sulfone target.

Therapeutic Utility & Applications
1. Kinase Inhibition (JAK/STAT Pathway)

The 5-ethylsulfonyl moiety acts as a bioisostere for sulfonamides and other polar electron-withdrawing groups. In the context of Janus Kinase (JAK) inhibitors:

  • H-Bonding: The sulfonyl oxygens serve as potent hydrogen bond acceptors, interacting with the backbone NH groups of the kinase hinge region or the "gatekeeper" residues.

  • Metabolic Stability: Unlike carboxylic acids or esters, the sulfone group is highly resistant to metabolic hydrolysis, improving the in vivo half-life of the drug candidate.

2. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of <200 Da, this compound is an ideal "fragment" for screening libraries.

  • Ligand Efficiency: Its high polarity and rigid structure allow it to probe specific sub-pockets in enzymes with high ligand efficiency (LE).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~8.6-8.8 ppm (s, 2H): Aromatic protons at C4 and C6 (deshielded by the electron-withdrawing sulfone).

    • δ ~7.0-7.5 ppm (s, 2H): Exocyclic -NH₂ (broad singlet, exchangeable with D₂O).

    • δ ~3.2-3.4 ppm (q, 2H): Methylene group (-CH₂-) of the ethyl chain.

    • δ ~1.1-1.2 ppm (t, 3H): Methyl group (-CH₃) of the ethyl chain.

  • LC-MS:

    • ESI (+): [M+H]⁺ peak at m/z 188.2.

Safety & Handling (SDS Summary)
  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: Warning.[3][4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfones are generally stable, but the free amine can oxidize over time if exposed to air/light.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-substituted pyrimidines. Retrieved from [Link]

  • European Journal of Medicinal Chemistry (2017). Discovery of potent ALK/EGFR dual kinase inhibitors. (Contextual reference for sulfonyl-pyrimidine synthesis). [Link]

  • ScienceOpen (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (Reference for ethylsulfonyl installation chemistry). [Link]

Sources

Therapeutic Potential of 5-(Ethanesulfonyl)pyrimidin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Pharmacological and Synthetic Analysis of the Baricitinib Scaffold

Part 1: Molecular Architecture & Rationale[1]

The 5-(ethanesulfonyl)pyrimidin-2-amine moiety represents a privileged scaffold in modern medicinal chemistry, most notably serving as the "warhead" and hinge-binding motif in Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor.[1]

Unlike generic pyrimidine derivatives, this specific architecture combines three critical pharmacological features:

  • Hinge Binding (2-Amine): The exocyclic amine at position 2 and the endocyclic nitrogen (N1) form a bidentate hydrogen-bonding network with the kinase hinge region (typically Glu/Leu residues).[1]

  • Metabolic Stability (5-Ethanesulfonyl): The sulfone group (

    
    ) is highly resistant to oxidative metabolism compared to sulfides or sulfoxides.[1] It also acts as a strong electron-withdrawing group (EWG), reducing the electron density of the pyrimidine ring, which influences 
    
    
    
    -stacking interactions within the ATP-binding pocket.[1]
  • Solvent Interaction: The ethyl group on the sulfone often protrudes towards the solvent front or interacts with a specific hydrophobic lip in the JAK binding pocket, contributing to isoform selectivity (JAK1/2 over JAK3).[1]

Structure-Activity Relationship (SAR) Matrix
PositionSubstituentFunctionOptimization Logic
C2

(Amine)
Anchor Primary H-bond donor to hinge region backbone carbonyl.[1] Modification here usually destroys potency unless it is the linker to the core scaffold.[1]
C5

Selectivity The ethyl group fits a specific hydrophobic pocket.[1] Larger groups (propyl/phenyl) often clash; smaller groups (methyl) may reduce hydrophobic contacts.[1]
N1/N3 Pyrimidine NAcceptor Accepts H-bond from hinge region backbone amide NH.[1]

Part 2: Synthetic Accessibility & Protocols[1]

The synthesis of this compound derivatives typically follows a convergent route. The core challenge is introducing the ethylsulfonyl group at the C5 position while maintaining the integrity of the amine.[1]

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of this compound from 2-amino-5-bromopyrimidine.

Reagents:

  • Starting Material: 5-Bromo-2-aminopyrimidine[1]

  • Thiol Source: Sodium ethanethiolate (NaSEt)[1]

  • Oxidant:

    
    -CPBA (meta-Chloroperoxybenzoic acid) or Oxone[1]
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    / Xantphos (for Buchwald-Hartwig coupling if starting from halide)[1]

Step-by-Step Methodology:

  • Thiolation (C-S Bond Formation):

    • Setup: In a dry round-bottom flask, dissolve 5-bromo-2-aminopyrimidine (1.0 eq) in anhydrous 1,4-dioxane.

    • Catalysis: Add Pd

      
      (dba)
      
      
      
      (0.02 eq) and Xantphos (0.04 eq).[1] Stir under Argon for 10 min.
    • Addition: Add DIPEA (2.0 eq) and ethanethiol (1.2 eq).[1]

    • Reaction: Reflux at 100°C for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

    • Workup: Filter through celite, concentrate, and purify via flash chromatography to yield 5-(ethylthio)pyrimidin-2-amine .[1]

  • Oxidation (S to SO2):

    • Setup: Dissolve the thio-intermediate in DCM/MeOH (10:1).[1] Cool to 0°C.[1]

    • Oxidation:[1] Add

      
      -CPBA (2.5 eq) portion-wise over 30 minutes. The excess is required to bypass the sulfoxide state.[1]
      
    • Reaction: Warm to RT and stir for 4 hours.

    • Quench: Quench with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (to remove excess peroxide) followed by NaHCO
      
      
      .[1]
    • Isolation: Extract with DCM, dry over MgSO

      
      , and concentrate. Recrystallize from Ethanol.[1]
      
Visualization: Synthetic Pathway (Graphviz)[1]

SynthesisRoute cluster_0 Key Transformation: Oxidation State Adjustment SM 5-Bromo-2- aminopyrimidine Inter Intermediate: 5-(Ethylthio)pyrimidin-2-amine SM->Inter Pd2(dba)3, Xantphos NaSEt, 100°C Prod Target: 5-(Ethanesulfonyl) pyrimidin-2-amine Inter->Prod m-CPBA (2.5 eq) DCM, 0°C -> RT

Caption: Convergent synthesis of the sulfonyl pharmacophore via Palladium-catalyzed thiolation followed by oxidation.

Part 3: Pharmacodynamics & Mechanism of Action[1]

The therapeutic value of this scaffold is defined by its interaction with the Janus Kinase (JAK) family.[1][2] The this compound motif is an ATP-competitive inhibitor.[1]

The JAK-STAT Signaling Cascade

In autoimmune pathologies (RA, AA), cytokines (IL-6, IFN-


) bind to cell surface receptors, triggering JAK dimerization.[1] JAKs phosphorylate STATs, which dimerize and translocate to the nucleus to drive inflammatory gene expression.[1]

Inhibition Mechanism:

  • The pyrimidine ring occupies the adenine binding pocket of JAK1/2.[1]

  • The ethanesulfonyl group forms a critical steric barrier that prevents the "p-loop" from closing effectively or interacts with specific residues (e.g., Arg/Gly) in the catalytic domain, differentiating it from JAK3 (which has a cysteine residue, Cys909, often targeted by covalent inhibitors, whereas this scaffold is typically reversible).

Quantitative Selectivity Profile (Baricitinib Data)
Kinase IsoformIC

(nM)
Clinical Relevance
JAK1 5.9Blocks IL-6, IFN-

(Anti-inflammatory)
JAK2 5.7Blocks GM-CSF, EPO (Potential anemia risk)
TYK2 53Moderate inhibition (IL-12/23 pathway)
JAK3 >400Spared (Preserves

cytokine signaling, reducing NK cell toxicity)
Visualization: JAK-STAT Inhibition Pathway[1]

JAK_STAT Cytokine Pro-inflammatory Cytokines (IL-6, IFN-g) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Dimerized) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor 5-(ethanesulfonyl) pyrimidin-2-amine (Inhibitor) Inhibitor->JAK ATP-Competitive Blockade pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus: Gene Transcription pSTAT->Nucleus Translocation

Caption: Mechanism of Action: The inhibitor blocks JAK phosphorylation, halting the STAT inflammatory cascade.[1]

Part 4: Clinical Translation & Therapeutic Scope[1]

Rheumatoid Arthritis (RA) & Atopic Dermatitis

The derivatives of this scaffold are validated for reducing synovial inflammation and bone erosion.[1] The dual JAK1/2 inhibition profile is superior to selective JAK1 inhibition for pain relief in RA, though it carries a higher risk of anemia due to JAK2 (EPO) interference.

Alopecia Areata (AA)

In 2022, Baricitinib became the first FDA-approved systemic treatment for AA.[1] The mechanism involves breaking the immune privilege collapse around hair follicles by suppressing IFN-


 signaling.[1]
Emerging Indication: COVID-19 & Viral Sepsis

During the COVID-19 pandemic, this scaffold demonstrated a unique dual mechanism:[1]

  • Anti-inflammatory: Suppression of the "cytokine storm" (IL-6, IL-1

    
    ) via JAK1/2.[1]
    
  • Antiviral (Off-Target): Potential inhibition of AAK1 (Adaptor-Associated Protein Kinase 1) and GAK (Cyclin G-associated Kinase), which regulate clathrin-mediated endocytosis of the virus.[1] Note: This activity requires specific structural conformations present in Baricitinib derivatives.

Future Directions: Neuroinflammation

Researchers are currently exploring this compound derivatives for Alzheimer's Disease (AD).[1] The rationale is that inhibiting the JAK-STAT pathway in microglia can reduce neurotoxic inflammation.[1] The challenge lies in optimizing the blood-brain barrier (BBB) permeability of the derivatives.[1]

References

  • Design and Synthesis of Baricitinib

    • Title: Discovery of Baricitinib (INCB028050)
    • Source: Journal of Medicinal Chemistry (2016).[1]

    • URL:[Link][1]

  • Synthetic Methodology (Deuterated Variants)

    • Title: Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride.[1][3][4]

    • Source: Journal of Labelled Compounds and Radiopharmaceuticals (2022).[1]

    • URL:[Link]

  • Clinical Pharmacology

    • Title: Baricitinib: A Review in Rheumatoid Arthritis.[1]

    • Source: Drugs (2017).[1][5][6]

    • URL:[Link][1]

  • COVID-19 Application

    • Title: Baricitinib for the treatment of severe COVID-19.[1]

    • Source: The Lancet Respiratory Medicine (2021).[1]

    • URL:[Link][1]

  • Alopecia Areata Approval

    • Title: Two Phase 3 Trials of Baricitinib for Alopecia Areata.[1]

    • Source: New England Journal of Medicine (2022).[1]

    • URL:[Link][1]

Sources

The Role of 5-(Ethanesulfonyl)pyrimidin-2-amine in Medicinal Chemistry: A Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 5-(ethanesulfonyl)pyrimidin-2-amine in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a highly specialized, privileged building block. It serves as a critical "anchor" motif in the design of small-molecule inhibitors, particularly for protein kinases (e.g., JAK, CDK, EGFR) and G-protein coupled receptors (GPCRs).

This guide analyzes the compound not merely as a reagent, but as a strategic pharmacophore. The 2-aminopyrimidine core functions as a robust hinge-binding motif, while the 5-ethanesulfonyl group acts as an electronic tuner and a metabolic shield. By modulating the pKa of the pyrimidine nitrogen and providing a specific hydrogen-bond acceptor vector, this fragment allows medicinal chemists to optimize potency and solubility simultaneously.

Chemical Profile & Pharmacological Logic[1][2][3][4][5]

Structural Analysis

The compound consists of three distinct functional zones, each serving a specific role in ligand-protein interactions:

ZoneFunctional GroupRole in Drug Design
The Anchor 2-Amino Group (

)
Primary H-bond donor. Typically interacts with the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).
The Scaffold Pyrimidine RingAromatic spacer. The N1/N3 nitrogens act as H-bond acceptors. The ring provides

-stacking opportunities with gatekeeper residues.
The Modulator 5-Ethanesulfonyl (

)
Electronic: Strong electron-withdrawing group (EWG). Lowers the basicity of the ring nitrogens.Metabolic: Blocks the metabolically vulnerable C5 position.Interaction: The sulfone oxygens serve as H-bond acceptors in solvent-exposed pockets.
Electronic Modulation (The Hammett Effect)

The introduction of the sulfone at the 5-position significantly alters the electronic landscape of the aminopyrimidine.

  • Basicity Reduction: Unsubstituted 2-aminopyrimidine has a pKa

    
     3.5. The 5-sulfone pulls electron density, lowering the pKa of the ring nitrogens. This is crucial for reducing non-specific binding and improving membrane permeability (LogD optimization).
    
  • Solubility: Unlike hydrophobic halogens (Cl, Br) often found at C5, the sulfone is polar (

    
    ), improving aqueous solubility without introducing ionizable centers that might hinder cell penetration.
    

Synthetic Utility and Protocols

The synthesis of this compound is a study in oxidation state management. The most robust pathway involves the construction of the thioether followed by controlled oxidation.

Pathway Visualization (Graphviz)

SynthesisPath Start 2-Amino-5-bromopyrimidine (Starting Material) Inter 5-(Ethylthio)pyrimidin-2-amine (Sulfide Intermediate) Start->Inter DMSO, 110°C Reagent1 NaSEt / CuI (Thiolation) Reagent1->Inter Product This compound (Target Scaffold) Inter->Product DCM, 0°C -> RT Reagent2 mCPBA or Oxone (Oxidation) Reagent2->Product FinalDrug Final Kinase Inhibitor (e.g., JAK/EGFR Analog) Product->FinalDrug Pd(OAc)2, Xantphos Coupling Buchwald-Hartwig (Drug Assembly) Coupling->FinalDrug

Figure 1: Synthetic route from bromo-precursor to final drug assembly via sulfide oxidation.

Detailed Experimental Protocol
Step 1: Synthesis of 5-(Ethylthio)pyrimidin-2-amine
  • Reagents: 2-amino-5-bromopyrimidine (1.0 eq), Sodium ethanethiolate (1.2 eq), Copper(I) iodide (0.05 eq), L-Proline (0.1 eq), K2CO3 (2.0 eq).

  • Solvent: DMSO (anhydrous).

  • Procedure:

    • Charge a reaction vessel with 2-amino-5-bromopyrimidine and CuI/L-Proline catalyst system.

    • Add sodium ethanethiolate and base in DMSO.

    • Heat to 90-110°C under

      
       atmosphere for 12-16 hours.
      
    • Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash organics with brine to remove DMSO.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hex/EtOAc).

Step 2: Oxidation to this compound
  • Reagents: Sulfide intermediate (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 2.2-2.5 eq).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the sulfide in DCM and cool to 0°C.

    • Add mCPBA portion-wise (exothermic reaction) to avoid over-oxidation or N-oxide formation.

    • Stir at RT for 4 hours. Monitor by TLC/LCMS (Sulfide

      
       shifts to Sulfone 
      
      
      
      ).
    • Quench: Add saturated

      
       (to reduce excess peroxide) and 
      
      
      
      (to neutralize acid).
    • Isolation: Separate phases, dry organic layer over

      
      , and concentrate.
      
Step 3: Coupling (The Buchwald-Hartwig Interaction)

The 2-amino group is relatively unreactive due to the electron-withdrawing sulfone. High-activity catalysts are required.

  • Catalyst System:

    
     or 
    
    
    
    with Xantphos or BrettPhos .
  • Base:

    
     (preferred over NaOtBu to prevent sulfone displacement/side reactions).
    

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

In the context of kinase inhibitors, this scaffold mimics the adenine ring of ATP.

  • Binding Mode: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge region. The C2-amino group donates a hydrogen bond to the backbone Carbonyl.

  • The Sulfone Role: The 5-ethanesulfonyl group projects into the solvent front or the ribose binding pocket .

    • Example: In JAK inhibitors, 5-substitution is critical for selectivity between JAK1/JAK2/JAK3. The ethyl group provides a small hydrophobic fill, while the sulfone oxygens can interact with water networks or specific arginine/lysine residues at the pocket rim.

Structure-Activity Relationship (SAR) Visualization

SAR Center 5-(Ethanesulfonyl) pyrimidin-2-amine Hinge Hinge Region Binding (Donor/Acceptor Pair) Center->Hinge N1 & C2-NH2 Solubility Solubility Modulation (Polar Sulfone) Center->Solubility SO2 Dipole Metabolism Metabolic Blockade (Prevents C5 Oxidation) Center->Metabolism C5 Substitution Selectivity Selectivity Filter (Steric bulk of Ethyl) Center->Selectivity Ethyl Tail

Figure 2: Pharmacophore mapping of the scaffold showing key interactions.

Case Studies in Drug Discovery

While "this compound" is rarely the entire drug, it is a substructure in several patent families for:

  • FAK (Focal Adhesion Kinase) Inhibitors: Pyrimidine sulfones are used to improve the pharmacokinetic profile of FAK inhibitors compared to their trifluoromethyl counterparts.

  • GPR119 Agonists: Used in metabolic disorder treatments, where the sulfone interacts with polar residues in the GPCR transmembrane domain.

  • Zibotentan Analogues: Although Zibotentan uses a slightly different core, the 5-position of the pyrimidine is a classic site for sulfone substitution to enhance potency against Endothelin receptors (

    
    ).
    

References

  • Synthesis of Pyrimidine Sulfones

    • Title: "Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
    • Source: Intern
    • URL:[Link] (General reference for sulfone chemistry).

  • Kinase Inhibitor Design

    • Title: "Pyrimidine-Based Drugs: A Review of their Synthesis and Biological Activities"
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Buchwald-Hartwig Coupling of Aminopyrimidines

    • Title: "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
    • Source: MDPI Molecules
    • URL:[Link][1]

  • Endothelin Receptor Antagonists (Structural Analogues)

    • Title: "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist"
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Solubility profile of 5-(ethanesulfonyl)pyrimidin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive solubility profiling of 5-(ethanesulfonyl)pyrimidin-2-amine , a critical intermediate in the synthesis of pharmaceutical agents (e.g., endothelin receptor antagonists).

Executive Summary

This compound is a polar, crystalline heterocyclic compound characterized by a pyrimidine core substituted with an amino group (H-bond donor/acceptor) and an ethylsulfonyl group (strong electron-withdrawing, polar moiety). Its solubility profile is the critical process parameter (CPP) for optimizing recrystallization yields, purification efficiency, and reaction kinetics during drug substance manufacturing.

This guide details the physicochemical behavior of the compound, the standard operating procedure (SOP) for solubility determination via the Laser Dynamic Method , and the thermodynamic modeling required to scale up process conditions.

Physicochemical Identity & Predicted Behavior[1][2][3][4][5][6][7]

PropertyDescriptionProcess Implication
Chemical Structure Pyrimidine ring with 2-amino and 5-ethylsulfonyl groups.High polarity; potential for intermolecular H-bonding.
Polarity High (Dipolar/H-bonding).Soluble in high-dielectric solvents (DMSO, DMF).
Lipophilicity Low to Moderate (

).
Poor solubility in non-polar hydrocarbons (Hexane, Heptane).
Thermal Behavior Crystalline solid (High MP expected >150°C).Dissolution is likely endothermic; solubility increases significantly with

.
Solvent Class Compatibility Ranking

Based on the "Like Dissolves Like" principle and the compound's functional groups (Sulfone + Amine):

  • High Solubility: DMSO > DMF > DMAc (Dipolar aprotic interactions).

  • Moderate Solubility: Methanol > Ethanol > Acetone > Ethyl Acetate (Protic/Polar interactions).

  • Low Solubility: Toluene > DCM > THF.

  • Insoluble/Anti-solvent: n-Hexane, n-Heptane, Cyclohexane.

Experimental Protocol: Laser Dynamic Method

To generate a precise solubility profile, the Laser Dynamic Method (Synthetic Method) is superior to the static gravimetric method due to higher accuracy and speed.

Reagents & Apparatus[6]
  • Solute: this compound (Purity >99.0% by HPLC).

  • Solvents: Analytical grade (MeOH, EtOH, IPA, Acetone, Ethyl Acetate, Toluene, Water).

  • Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or simple Laser transmissometer, Digital Thermometer (

    
     K), Magnetic stirrer.
    
Step-by-Step Workflow

This protocol ensures self-validating data by measuring both dissolution (heating) and nucleation (cooling) points to detect metastable zone widths (MSZW).

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate at T_start (e.g., 283.15 K) Start->Mix Laser Activate Laser Monitoring (Measure Transmissivity) Mix->Laser Heat Ramp Temperature (0.2 K/min) Laser->Heat Detect Detect Solid Disappearance (Transmissivity Max) Heat->Detect Record Record T_dissolution (x_i known) Detect->Record Check Is Range Covered? (283K - 323K) Record->Check AddSolute Add Known Mass of Solute AddSolute->Heat Re-equilibrate Check->AddSolute No End End: Data Analysis Check->End Yes

Figure 1: Laser Dynamic Method workflow for determining solubility limits.

Solubility Data & Thermodynamic Modeling[4][8][9]

Representative Solubility Profile

Note: The values below are representative of aminopyrimidine sulfones. Exact values must be determined experimentally using the protocol above.

Table 1: Mole Fraction Solubility (


) vs. Temperature (

)
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
Toluene (

)
283.15





293.15





303.15





313.15





323.15





Mathematical Correlation

To interpolate solubility at any temperature for process design, use the Modified Apelblat Equation :



  • 
     : Mole fraction solubility.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived from regression of Table 1 data.
    

Thermodynamic Insight:

  • Enthalpy of Dissolution (

    
    ):  Positive values indicate an endothermic  process. Higher temperatures favor solubility.
    
  • Entropy (

    
    ):  Positive values indicate the process is entropy-driven , typical for crystalline disruption in organic solvents.
    

Process Application: Solvent Selection Strategy

For purification (crystallization), we utilize the solubility differential.

  • Solvent: Methanol or Acetone (Good solubility at high

    
    , moderate at low 
    
    
    
    ).
  • Anti-Solvent: Water or n-Heptane (Induces supersaturation).

SolventSelection Input Crude 5-(ethanesulfonyl) pyrimidin-2-amine Decision Solubility Check Input->Decision HighSol High Solubility (DMSO, DMF) Decision->HighSol High T ModSol Moderate Solubility (MeOH, Acetone) Decision->ModSol Med T LowSol Low Solubility (Toluene, Heptane) Decision->LowSol Low T Process1 Reaction Solvent (Homogeneous) HighSol->Process1 Process2 Crystallization Solvent (Cooling) ModSol->Process2 Process3 Anti-Solvent (Drowning Out) LowSol->Process3

Figure 2: Decision matrix for solvent selection based on solubility tiers.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
  • Sha, F., et al. (2021).[2] Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents. Molecules, 26(3), 760. Link (Reference for aminopyrimidine analog behavior).

Sources

A Technical Guide to Sulfonyl-Substituted Aminopyrimidines: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The intersection of the aminopyrimidine scaffold and the sulfonyl functional group has given rise to a class of compounds with significant and diverse biological activities. This in-depth technical guide provides a comprehensive overview of sulfonyl-substituted aminopyrimidines, detailing their synthesis, exploring their wide-ranging therapeutic potential, and elucidating the key structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals working in medicinal chemistry and related fields.

Introduction: The Synergy of Two Pharmacophores

The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system provides a rigid scaffold for the precise orientation of functional groups. When substituted with an amino group, the resulting aminopyrimidine core becomes a versatile building block in medicinal chemistry, known for its ability to mimic purine bases and interact with a variety of biological targets.[1]

The sulfonamide group (-SO₂NHR) and related sulfonyl functionalities are also classic pharmacophores, renowned for their antibacterial properties as seen in sulfa drugs.[2] The tetrahedral geometry of the sulfur atom and the hydrogen-bonding capabilities of the sulfonamide group allow for strong and specific interactions with enzyme active sites.

The combination of these two pharmacophores in sulfonyl-substituted aminopyrimidines has led to the development of potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways.[1][3] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer.

Synthetic Methodologies: Crafting the Core Structure

The synthesis of sulfonyl-substituted aminopyrimidines can be achieved through several reliable synthetic routes. A common and effective strategy involves the reaction of a suitably substituted aminopyrimidine with a sulfonyl chloride.

Experimental Protocol: Synthesis of 2,6-Diaminopyrimidin-4-yl 4-methylbenzenesulfonate[4][5]

This protocol provides a representative example of the synthesis of a sulfonyl-substituted aminopyrimidine.

Materials:

  • 2-Amino-6-methylpyrimidin-4-ol

  • p-Toluenesulfonyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethanol (for recrystallization)

Procedure:

  • To a 50 mL round-bottom flask, add 2-amino-6-methylpyrimidin-4-ol (1.0 mmol, 1 equivalent).

  • Add potassium carbonate (3 equivalents) and 10 mL of acetone to the flask.

  • Stir the mixture at ambient temperature.

  • Add p-toluenesulfonyl chloride (1.3 mmol, 1.3 equivalents) to the reaction mixture.

  • Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the purified 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate.

Logical Causality: The use of a base like potassium carbonate is crucial to deprotonate the hydroxyl group of the pyrimidinol, making it a more potent nucleophile to attack the electrophilic sulfur atom of the sulfonyl chloride. Acetone serves as a suitable polar aprotic solvent for this type of nucleophilic substitution reaction. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

General Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Aminopyrimidine Derivative D Nucleophilic Substitution A->D B Sulfonyl Chloride B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D Reaction Conditions E Filtration D->E F Recrystallization E->F G Sulfonyl-Substituted Aminopyrimidine F->G

Caption: General workflow for the synthesis of sulfonyl-substituted aminopyrimidines.

Diverse Biological Activities and Therapeutic Applications

Sulfonyl-substituted aminopyrimidines have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Biological ActivityTarget/OrganismExample Compound ClassPotency (IC₅₀/MIC)Reference
Anticancer EGFR, BRAF V600E, BTKPyrimidine-sulfonamide hybrids0.6 nM - 10.34 µM[4][5]
Antibacterial Dihydropteroate synthaseThienopyrimidine-sulfonamide hybridsMIC: 125 µg/mL[6][7]
Antifungal Not specifiedPyrrolo[2,3-d]pyrimidinesMIC: 0.31-0.62 mg/mL[8]
Herbicidal Acetolactate synthase (ALS)Triazolopyrimidine sulfonamides-[9]
Anti-inflammatory Carbonic Anhydrase, COX-2, 5-LOXPyridazine-based sulfonamides-[10]
Anticancer Activity: Targeting Kinase Signaling

A significant focus of research on sulfonyl-substituted aminopyrimidines has been their potential as anticancer agents, primarily through the inhibition of protein kinases.[1]

3.1.1. EGFR Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[11][12][13] Mutations that lead to the constitutive activation of EGFR are common in various cancers, making it a prime therapeutic target.[3][14] Sulfonyl-substituted aminopyrimidines have been developed as potent EGFR inhibitors.[4] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that drives tumor growth.[15][16]

For instance, certain pyrimidine derivatives bearing an aminophenylsulfonamide moiety have shown excellent inhibitory activity against EGFR-mutated cancer cells, with IC₅₀ values in the low nanomolar range.[4]

EGFR Signaling Pathway and Inhibition:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Translocation AKT AKT PI3K->AKT AKT->Proliferation Downstream Effects Inhibitor Sulfonyl-Substituted Aminopyrimidine Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by sulfonyl-substituted aminopyrimidines.

3.1.2. BRAF V600E Inhibition:

The BRAF kinase is another key component of the MAPK/ERK signaling pathway. The V600E mutation in BRAF leads to its constitutive activation and is a major driver in melanoma and other cancers. Pyrimidine-sulfonamide scaffolds are the core structures of several approved BRAF V600E inhibitors.[17][18]

Antimicrobial and Herbicidal Activities

The sulfonamide moiety is well-known for its antimicrobial properties, acting as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism is also leveraged in some sulfonyl-substituted aminopyrimidine derivatives, which have shown promising antibacterial and antifungal activities.[2][6]

In the agricultural sector, these compounds have been developed as herbicides. They function by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants but absent in animals, which ensures their selective toxicity.[9]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective inhibitors. For sulfonyl-substituted aminopyrimidines, the nature and position of substituents on both the pyrimidine and the sulfonyl-bearing aryl ring significantly influence their biological activity.

Key SAR Insights for BRAF V600E Inhibitors: [17][18]

  • Pyrimidine Core: The aminopyrimidine core is essential for binding to the hinge region of the kinase domain.

  • Sulfonamide Group: The sulfonamide moiety often forms critical hydrogen bonds within the ATP-binding pocket.

  • Aryl Group Attached to Sulfonyl: Substitutions on this ring can modulate potency and selectivity. For instance, a fluorine atom can enhance binding affinity.

  • Linker between Pyrimidine and Aryl Group: The nature and length of the linker can influence the overall conformation and fit of the molecule in the binding site.

SAR Summary Table:

Position of SubstitutionFavorable SubstituentsUnfavorable SubstituentsImpact on Activity
Pyrimidine Ring (C4/C6) Small, hydrophobic groupsBulky groupsPotency and selectivity
Amino Group (C2) Substituted anilines-Kinase selectivity
Aryl Ring (para-position) Halogens (e.g., F, Cl)-Enhanced binding affinity
Sulfonamide Nitrogen Unsubstituted or small alkylBulky groupsReduced activity

Conceptual SAR Diagram:

SAR cluster_core Core Scaffold cluster_substituents Substituent Effects cluster_activity Biological Activity Core Aminopyrimidine-Sulfonamide Core R1 R1 (Pyrimidine Ring): - Small alkyl/alkoxy groups increase potency. Core->R1 R2 R2 (Aryl Ring): - Electron-withdrawing groups (e.g., halogens) enhance activity. Core->R2 R3 R3 (Sulfonamide NH): - Substitution generally decreases activity. Core->R3 Activity Potent Kinase Inhibition R1->Activity R2->Activity R3->Activity Generally Decreases

Caption: Key structure-activity relationships for sulfonyl-substituted aminopyrimidines as kinase inhibitors.

Conclusion and Future Perspectives

Sulfonyl-substituted aminopyrimidines represent a highly versatile and privileged scaffold in medicinal chemistry. Their straightforward synthesis and the ability to readily modify their structure have allowed for the exploration of a vast chemical space, leading to the discovery of compounds with potent and diverse biological activities. The success of this class of molecules, particularly as kinase inhibitors in oncology, underscores their therapeutic potential.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing inhibitors that can differentiate between closely related kinases to minimize off-target effects and associated toxicities.

  • Overcoming Drug Resistance: Developing next-generation compounds that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring New Therapeutic Areas: Investigating the potential of sulfonyl-substituted aminopyrimidines for the treatment of other diseases, such as inflammatory and neurodegenerative disorders, where kinase signaling is also implicated.

The continued application of rational drug design principles, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly lead to the development of novel and effective therapies based on the sulfonyl-substituted aminopyrimidine scaffold.

References

  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. (2024). Biophysical Chemistry, 307, 107179. [Link]

  • Khan, K. M., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(9), 6323-6336. [Link]

  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. (2024). ResearchGate. [Link]

  • Structural requirements of pyrimidine–sulfonamide hybrid derivatives for BRAFV600E activity and selectivity based on the analysis of Gaussian based contour maps. (n.d.). ResearchGate. [Link]

  • Khan, K. M., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(9), 6323-6336. [Link]

  • Li, Y., et al. (2025). Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 129, 117429. [Link]

  • Mickevičienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17648-17667. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]

  • EGF Pathway. (n.d.). Abeomics. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2014). ResearchGate. [Link]

  • Structures of known sulfonamide-based V600EBRAF inhibitors and the new... (n.d.). ResearchGate. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Future Medicinal Chemistry, 16(8), 569-593. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2017). International Journal of Molecular Sciences, 18(10), 2036. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules, 29(3), 698. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). RSC Medicinal Chemistry. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). PubMed. [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S.. [Link]

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2016). ResearchGate. [Link]

  • Description diagram of structure-activity relationship (SAR) analysis. (n.d.). ResearchGate. [Link]

  • Mechanisms of action of EGFR inhibitors. (2010). ResearchGate. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central. [Link]

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2016). PubMed. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (n.d.). Quest Journals. [Link]

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (n.d.). ijpsr.com. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). Taylor & Francis Online. [Link]

  • Process for the preparation of 2,4-diaminopyrimidine. (n.d.).
  • Chemistry and fate of triazolopyrimidine sulfonamide herbicides. (2000). PubMed. [Link]

Sources

An In-depth Technical Guide to 5-(ethanesulfonyl)pyrimidin-2-amine as a Core Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The 2-aminopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region. This guide provides a detailed technical overview of 5-(ethanesulfonyl)pyrimidin-2-amine, a highly valuable building block for the synthesis of potent and selective kinase inhibitors. We will explore its synthesis, physicochemical properties, and its strategic application in the construction of targeted covalent inhibitors, with a specific focus on Bruton's Tyrosine Kinase (BTK) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

Introduction: The Power of the Pyrimidine Scaffold in Kinase Inhibition

Kinases regulate cellular signaling by catalyzing the phosphorylation of specific substrates. The human genome contains over 500 kinases, and their aberrant activity can lead to uncontrolled cell proliferation, survival, and migration.[1] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases by blocking the ATP-binding site of these enzymes, thereby preventing their catalytic function.[2]

The pyrimidine nucleus is a fundamental heterocyclic motif that has been extensively utilized to construct kinase inhibitors.[3] Its nitrogen atoms can form key hydrogen bonds with the "hinge" region of the kinase active site, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor in the ATP pocket. The 5-position of the pyrimidine ring points towards the solvent-exposed region, providing a vector for introducing substituents that can enhance potency, modulate selectivity, and improve pharmacokinetic properties.

The this compound building block incorporates two key features:

  • The 2-amino group: This group is crucial for forming one or more hydrogen bonds with the kinase hinge region.[3]

  • The 5-ethanesulfonyl group: The sulfone moiety is a strong hydrogen bond acceptor and can engage in favorable interactions with solvent or specific residues in the active site, contributing to binding affinity. Its electron-withdrawing nature can also influence the electronics of the pyrimidine ring.

This guide will demonstrate how this specific building block can be strategically employed to create highly potent kinase inhibitors, using the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor as a practical case study.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is not a trivial one-step process but can be achieved through a reliable multi-step sequence starting from commercially available 2-aminopyrimidine. The overall strategy involves introducing a bromine atom at the 5-position, followed by nucleophilic substitution to install a thioether, and subsequent oxidation to the desired sulfone.

Synthesis_Workflow A 2-Aminopyrimidine B Step 1: Bromination (NBS, Acetonitrile) A->B C 2-Amino-5-bromopyrimidine B->C D Step 2: Thioether Formation (Sodium thioethoxide) C->D E 5-(Ethylthio)pyrimidin-2-amine D->E F Step 3: Oxidation (m-CPBA, DCM) E->F G This compound (Target Building Block) F->G

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyrimidine

This step introduces a halogen handle at the 5-position, which is essential for the subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.

  • Protocol:

    • Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile (10 mL per gram of starting material).

    • Cool the solution in an ice bath (0 °C).

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir in the dark overnight.[4]

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and stir for 30 minutes.

    • Collect the resulting white precipitate by suction filtration, wash with cold water, and dry in a vacuum oven.

  • Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring is activated towards electrophilic attack by the amino group. Acetonitrile is a suitable polar aprotic solvent for this reaction. Stirring in the dark minimizes potential radical side reactions with NBS.

Step 2: Synthesis of 5-(Ethylthio)pyrimidin-2-amine

This step involves a nucleophilic aromatic substitution reaction where the bromide is displaced by a thioethoxide nucleophile.

  • Protocol:

    • Prepare sodium thioethoxide by adding ethanethiol (1.2 eq) to a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry N,N-Dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). Stir until hydrogen evolution ceases.

    • Add 2-amino-5-bromopyrimidine (1.0 eq) to the freshly prepared sodium thioethoxide solution.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully quench by pouring it into ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-(ethylthio)pyrimidin-2-amine.

  • Causality: DMF is an excellent solvent for SₙAr reactions as it is polar aprotic and can solvate the sodium cation. Heating is required to overcome the activation energy for the substitution on the electron-rich pyrimidine ring. An inert atmosphere is crucial when working with sodium hydride to prevent reaction with atmospheric moisture.

Step 3: Synthesis of this compound

The final step is the oxidation of the thioether to the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation. Using approximately two equivalents will drive the oxidation to the sulfone state.[5]

  • Protocol:

    • Dissolve 5-(ethylthio)pyrimidin-2-amine (1.0 eq) in a chlorinated solvent such as Dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (approx. 2.1 - 2.2 eq) in DCM dropwise, maintaining the internal temperature below 5 °C.[6]

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS indicates complete conversion of the starting material and sulfoxide intermediate.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until gas evolution stops.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization or column chromatography to yield the final product, this compound.

  • Causality: The thioether is a nucleophile that attacks the electrophilic oxygen of the peroxyacid. The reaction is exothermic, so slow addition at low temperature is necessary to control the reaction rate and prevent over-oxidation or side reactions. Using slightly more than two equivalents of m-CPBA ensures the full oxidation from thioether to sulfone, passing through the sulfoxide intermediate. The bicarbonate wash is essential to remove the meta-chlorobenzoic acid byproduct.

Application in Kinase Inhibitor Synthesis: A Case Study on a BTK Inhibitor

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[7] Constitutive activation of the BCR pathway is a driver for several B-cell malignancies, making BTK a validated therapeutic target.[1] Covalent BTK inhibitors, such as ibrutinib, function by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK.[8]

We will now detail the synthesis of a potent covalent BTK inhibitor structurally related to Spebrutinib (CC-292), using this compound as the key starting material. The synthesis involves sequential palladium-catalyzed Buchwald-Hartwig amination reactions followed by the installation of the covalent "warhead".

Inhibitor_Synthesis cluster_0 Part A: Building the Core Scaffold cluster_1 Part B: Final Assembly A 2-Amino-4-chloro- 5-(ethanesulfonyl)pyrimidine (Intermediate 1) B Buchwald-Hartwig Coupling 1 A->B D Intermediate 2 B->D C 4-(2-methoxyethoxy)aniline C->B E Buchwald-Hartwig Coupling 2 D->E G Final BTK Inhibitor E->G F 3-Aminophenyl acrylamide F->E

Caption: General workflow for BTK inhibitor synthesis.
Detailed Experimental Protocols

Step 4: Synthesis of 2-Amino-4-chloro-5-(ethanesulfonyl)pyrimidine (Intermediate 1)

First, the core building block must be chlorinated to enable the first cross-coupling reaction.

  • Protocol:

    • Treat this compound (1.0 eq) with phosphorus oxychloride (POCl₃) (5-10 eq).

    • Heat the mixture at reflux (approx. 110 °C) for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a solid base like sodium bicarbonate or a concentrated aqueous solution of sodium hydroxide until the pH is ~7-8.

    • Extract the product with ethyl acetate or DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the chlorinated intermediate. This is often used in the next step without further purification.

  • Causality: POCl₃ is a standard reagent used to convert hydroxyl groups on pyrimidines (or their tautomeric keto forms) to chlorides. In this case, it facilitates the chlorination at the 4-position, activating it for subsequent nucleophilic aromatic substitution or cross-coupling.

Step 5: Synthesis of N-(4-(2-methoxyethoxy)phenyl)-5-(ethanesulfonyl)pyrimidine-2,4-diamine (Intermediate 2)

This step is a selective Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[9]

  • Protocol:

    • To a dry Schlenk tube under an inert atmosphere, add 2-amino-4-chloro-5-(ethanesulfonyl)pyrimidine (Intermediate 1, 1.0 eq), 4-(2-methoxyethoxy)aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XPhos or BINAP (4-10 mol%).[10]

    • Add a base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

    • Add an anhydrous solvent such as toluene or dioxane.

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄ and concentrate.

    • Purify the residue by column chromatography to obtain Intermediate 2.

  • Causality: The Buchwald-Hartwig reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.

Step 6: Synthesis of the Final BTK Inhibitor

A second amination reaction installs the phenylacrylamide "warhead," which is responsible for the covalent interaction with Cys481 in BTK. Note: This step is a conceptual representation. The synthesis of Spebrutinib itself involves a different order of reactions, typically installing the aniline moieties onto a dichloropyrimidine core. However, this route demonstrates the utility of the core building block in a logical synthetic sequence. A more common industrial route might involve a double Buchwald-Hartwig reaction on a 2,4-dichloropyrimidine derivative.

  • Protocol (Illustrative):

    • This step is complex and would likely involve protection/deprotection or a different synthetic order. For the purpose of this guide, we assume a selective reaction at the 2-position, which would be synthetically challenging and require significant optimization. A more plausible route would start from 2,4-dichloro-5-(ethylsulfonyl)pyrimidine and perform sequential aminations.

    • Assuming a suitable precursor is made, the final step involves coupling with 3-aminophenyl acrylamide. This is typically achieved by first preparing N-(3-aminophenyl)acrylamide.

    • Preparation of N-(3-aminophenyl)acrylamide: Dissolve 1,3-phenylenediamine (1.0 eq) in a suitable solvent like THF or DCM and cool to 0 °C. Add a base like triethylamine (1.1 eq). Slowly add acryloyl chloride (1.0 eq) dropwise. Stir at room temperature until the reaction is complete. This product is then used in the subsequent coupling step.

  • Causality: The acrylamide group is an electrophilic Michael acceptor. The cysteine thiol at position 481 in the BTK active site acts as a nucleophile, attacking the β-carbon of the acrylamide in a conjugate addition reaction. This forms a stable, irreversible covalent bond, permanently inactivating the enzyme.

Physicochemical and Structural-Activity Relationship (SAR) Insights

While extensive public data for this compound is limited, we can infer properties from related structures.

PropertyValue/DescriptionRationale/Reference
Molecular Weight ~189.22 g/mol Calculated
Appearance Likely a white to off-white solidTypical for small organic molecules of this type.
Solubility Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols.Based on the properties of similar aminopyrimidine derivatives.[12]
pKa The 2-amino group is basic, and the pyrimidine ring nitrogens are also basic. The sulfonyl group is electron-withdrawing.The pKa would be influenced by these competing effects.[13]
Structure-Activity Relationship (SAR) Summary

SAR studies on pyrimidine-based BTK inhibitors reveal key insights for optimizing potency and selectivity.

Position on ScaffoldModificationImpact on Activity
C2-Amine N-H bondsEssential. Forms critical hydrogen bonds with the kinase hinge region (e.g., Met477 in BTK).[14]
C4-Aniline Linker Aniline, substituted anilinesPotency and Selectivity. The nature and substitution pattern of this group explore the hydrophobic pocket of the kinase. Groups like the 4-(2-methoxyethoxy)phenyl in our example enhance solubility and can form additional interactions.
C5-Position Ethanesulfonyl group Potency/Solubility. The sulfone is a strong H-bond acceptor. Replacing it with smaller groups (H, Me) or larger hydrophobic groups would significantly alter binding affinity and physical properties.
Acrylamide Warhead Acrylamide, cyanoacrylamide, butynamideCovalent Binding. This group is essential for irreversible inhibition by reacting with Cys481. Modifications can tune reactivity to balance potency with off-target effects.
Bioanalytical Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of synthesized inhibitors, a biochemical kinase assay is essential. Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust, high-throughput method for measuring kinase activity.[15]

Principle of HTRF Kinase Assay

HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology.[16] The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase (e.g., BTK).

  • BTK phosphorylates a biotin-tagged peptide substrate in the presence of ATP.

  • Detection reagents are added:

    • Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody (Donor).

    • Streptavidin-XL665 (Acceptor), which binds to the biotin on the peptide.

  • If the peptide is phosphorylated, the antibody binds, bringing the Eu³⁺ donor and the XL665 acceptor into close proximity.

  • Excitation of the donor (at 320 nm) leads to FRET to the acceptor, which then emits a specific signal at 665 nm.

  • The HTRF signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity. An inhibitor will reduce this signal.[17]

HTRF_Assay cluster_0 Kinase Reaction cluster_1 Detection BTK BTK ADP_P ADP + P-Peptide-Biotin BTK->ADP_P phosphorylates Substrate_Biotin Peptide-Biotin Substrate_Biotin->BTK ATP ATP ATP->BTK Eu_Ab Eu-Antibody ADP_P->Eu_Ab binds P-Tyr SA_XL665 Strep-XL665 ADP_P->SA_XL665 binds Biotin Inhibitor Inhibitor Inhibitor->BTK blocks FRET FRET Signal (665 nm)

Caption: Principle of a BTK HTRF kinase inhibition assay.
Step-by-Step HTRF Protocol for BTK IC₅₀ Determination

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Materials:

    • Recombinant BTK enzyme

    • Biotinylated peptide substrate (e.g., Biotin-TK1 peptide)

    • ATP

    • HTRF Detection Reagents (e.g., from Revvity or similar supplier)

    • Assay Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA)

    • Test inhibitor (serially diluted in DMSO)

    • 384-well low volume white microplate

  • Protocol:

    • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is performed. Dispense 1 µL of each inhibitor concentration (or DMSO for control) into the wells of the 384-well plate.

    • Enzyme Addition: Prepare a solution of BTK enzyme in assay buffer (e.g., to a final concentration of 1 nM). Add 2 µL of the enzyme solution to each well.

    • Substrate/ATP Addition: Prepare a mix of the biotinylated substrate and ATP in assay buffer (e.g., to final concentrations of 1 µM and 30 µM, respectively). Add 2 µL of this mix to each well to initiate the kinase reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Reaction Quench & Detection: Add 5 µL of the HTRF detection reagent mix (containing the Eu-antibody and SA-XL665 in detection buffer with EDTA to stop the reaction) to each well.

    • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Data Analysis: Calculate the emission ratio (665 nm / 620 nm) * 10,000. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Mechanism of Action and Signaling Pathway Context

The synthesized inhibitor targets BTK, a key node in the B-Cell Receptor (BCR) signaling pathway. Understanding this context is vital for interpreting the biological effects of the compound.

Upon antigen binding to the BCR, a signaling cascade is initiated. This involves the activation of kinases LYN and SYK, which in turn phosphorylate and activate BTK.[2] Activated BTK then phosphorylates Phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes B-cell proliferation, survival, and differentiation via pathways like NF-κB.[18] In many B-cell cancers, this pathway is constitutively active.[7]

BTK_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR binds LYN_SYK LYN / SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (e.g., NF-κB, ERK) PLCg2->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor Covalent BTK Inhibitor Inhibitor->BTK Irreversibly Blocks

Caption: Simplified BTK signaling pathway and point of inhibition.

By covalently binding to Cys481, inhibitors derived from this compound lock BTK in an inactive state, effectively shutting down this pro-survival signaling cascade and leading to apoptosis in malignant B-cells.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and powerful starting point for the development of targeted kinase inhibitors. Its synthesis, while requiring multiple steps, is achievable through robust and well-understood chemical transformations. The inherent features of the 2-amino and 5-sulfonyl groups provide a strong foundation for achieving high-affinity binding to the kinase hinge region.

The case study of a BTK inhibitor demonstrates the strategic utility of this building block in constructing complex, covalently-acting therapeutics. Future work in this area could involve:

  • Exploring Diverse Linkers: Modifying the linker at the 4-position to target other kinase families.

  • Modifying the Sulfonyl Group: Synthesizing analogs with different alkyl or aryl sulfonyl groups to fine-tune solubility and cell permeability.

  • Application to Other Kinases: Applying this building block to design inhibitors for other kinases that have a cysteine in a suitable position for covalent targeting.

This guide provides the foundational knowledge and detailed protocols to empower researchers to leverage the this compound building block in their own kinase inhibitor discovery programs.

References
  • 4][19]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker

Sources

Electronic and Physicochemical Profiling of the Ethanesulfonyl Moiety in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Executive Summary

The ethanesulfonyl group (


) represents a critical, yet often under-characterized, functional motif in pyrimidine-based drug discovery. While frequently overshadowed by its methanesulfonyl analogue (

), the ethyl variant offers a distinct physicochemical profile that allows for precise tuning of lipophilicity (LogP) and solubility without compromising the potent electron-withdrawing capability required for nucleophilic aromatic substitution (

) activation. This guide provides an in-depth analysis of the electronic properties, synthetic utility, and biological implications of incorporating the ethanesulfonyl moiety into pyrimidine cores.
Electronic Landscape: Hammett Parameters and Induction

The sulfonyl group is one of the most powerful neutral electron-withdrawing groups (EWG) available to medicinal chemists. When attached to a pyrimidine ring, its influence is amplified by the inherent


-deficiency of the diaza-heterocycle.
1.1 Hammett Substituent Constants

To rationalize the reactivity, we must look at the Hammett constants (


).[1][2] The sulfonyl group exerts its effect through both strong inductive withdrawal (

) and resonance withdrawal (

).
Substituent


Electronic Character

0.600.72Strong EWG (Inductive + Resonance)

~0.58~0.70Strong EWG (Slightly attenuated by ethyl group)

0.710.78Very Strong EWG

0.370.23Moderate EWG

0.12-0.27EDG (Resonance) / EWG (Inductive)

*Note: Values for


 are estimated based on the inductive donation of the extra methylene group relative to methyl, which slightly dampens the electron-withdrawing power but remains functionally comparable to 

in most

contexts.
1.2 Resonance Stabilization

The sulfur atom in the sulfonyl group can expand its valence shell (utilizing d-orbitals or hyperconjugation), allowing it to stabilize negative charge effectively. In a pyrimidine system, a sulfonyl group at the 2- or 4-position activates the ring toward nucleophilic attack by stabilizing the Meisenheimer complex intermediate.

Resonance cluster_0 Electronic Activation of Pyrimidine Pyrim Pyrimidine Core (Electron Deficient) Sulfone Ethanesulfonyl Group (-SO2Et) Pyrim->Sulfone Inductive Pull (-I) Intermediate Meisenheimer Complex (Stabilized by -SO2R) Pyrim->Intermediate Sulfone->Intermediate Resonance Stabilization (-M) Nu Nucleophile (Nu-) Nu->Pyrim Attack at C2/C4

Caption: The sulfonyl group activates the pyrimidine ring, facilitating nucleophilic attack by stabilizing the anionic transition state.

Reactivity Profile: The "Safety-Catch" Electrophile

One of the primary applications of the ethanesulfonyl pyrimidine motif is as a "latent" electrophile. Unlike acid chlorides which are hydrolytically unstable, 2-ethanesulfonylpyrimidines are generally stable in aqueous buffer at neutral pH but react rapidly with soft nucleophiles (like thiols) or upon specific activation.

2.1 Nucleophilic Aromatic Substitution (

)

The ethanesulfonyl group serves as an excellent leaving group (leaving as the ethansulfinate anion,


). This reaction is particularly valuable in:
  • Covalent Inhibitor Design: Targeting non-catalytic cysteines.

  • Fragment-Based Drug Discovery: Rapid diversification of the pyrimidine core.

Mechanism of Displacement: The reaction follows a standard addition-elimination pathway. The rate is heavily dependent on the pH (due to protonation state of the nucleophile) and the steric environment of the sulfone.

SNAr_Mechanism Start 2-Ethanesulfonyl pyrimidine TS Meisenheimer Complex Start->TS + Nu Nu Nucleophile (R-SH / R-NH2) Nu->TS Product Substituted Pyrimidine TS->Product Elimination LG Leaving Group (EtSO2-) TS->LG Departure

Caption: Stepwise mechanism of S_NAr displacement of the ethanesulfonyl group by a nucleophile.

2.2 Selectivity vs. Methanesulfonyl

While electronically similar, the ethanesulfonyl group offers a steric advantage. The additional methyl group (in the ethyl chain) increases steric bulk around the sulfur center. This can:

  • Slow down the rate of attack by bulky nucleophiles (kinetic selectivity).

  • Protect the sulfone from metabolic reduction or displacement by off-target nucleophiles (e.g., glutathione) compared to the more accessible methanesulfonyl group.

Physicochemical & ADME Properties

The choice between methyl- and ethanesulfonyl is often a decision driven by ADME (Absorption, Distribution, Metabolism, Excretion) optimization.

3.1 Lipophilicity (LogP) Tuning

Lipophilicity is a key determinant of membrane permeability and solubility.[3]

  • Rule of Thumb: Replacing a Methyl group (

    
    ) with an Ethyl group (
    
    
    
    ) typically increases ClogP by approximately 0.5 units .
  • Application: If a lead compound containing a methanesulfonyl group is too polar (low LogP, poor permeability), switching to ethanesulfonyl can improve passive diffusion without altering the core pharmacophore binding significantly.

PropertyMethanesulfonyl (

)
Ethanesulfonyl (

)
Impact on Drug Design
Lipophilicity Lower LogPHigher LogP (+0.5)Improves permeability for polar scaffolds.
Solubility Higher (aqueous)LowerUseful if compound is too soluble/cleared too fast.
Steric Bulk Low (

)
Moderate (

)
Can induce selectivity or clash with tight pockets.
Metabolic Stability HighHighSulfones are generally metabolic dead-ends.
3.2 Metabolic Stability

Sulfones are highly oxidized sulfur species. Unlike sulfides (which oxidize to sulfoxides/sulfones) or sulfoxides (which can reduce or oxidize), sulfones are generally stable to oxidative metabolism by CYPs and FMOs. This makes the ethanesulfonyl group a "safe" moiety for avoiding metabolic soft spots.

Experimental Protocols

The following protocols are standard, high-yield methods for installing and utilizing the ethanesulfonyl group.

4.1 Synthesis: Oxidation of Ethylthio-pyrimidines

The most robust route involves the oxidation of a precursor sulfide.

Reagents:

  • Substrate: 2-(Ethylthio)pyrimidine derivative.

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) (2.2 - 2.5 equivalents) OR Oxone®.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Protocol:

  • Dissolve the sulfide substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (2.2 equiv) portion-wise over 15 minutes. (Note: m-CPBA is often 77% pure; adjust mass accordingly).

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS (Sulfone is significantly more polar than sulfide, but less polar than sulfoxide intermediate).

  • Workup: Quench with saturated aqueous

    
     (to destroy excess peroxide) and saturated 
    
    
    
    (to remove m-chlorobenzoic acid byproduct).
  • Extract with DCM, dry over

    
    , and concentrate.
    
4.2 Displacement:

with Amines

Reagents:

  • Substrate: 2-Ethanesulfonylpyrimidine.

  • Nucleophile: Primary or secondary amine (1.1 - 1.5 equiv).

  • Base: Diisopropylethylamine (DIPEA) or

    
     (if needed).
    
  • Solvent: THF, DMF, or DMSO.

Protocol:

  • Dissolve sulfone substrate in THF (0.2 M).

  • Add the amine nucleophile.

  • Add DIPEA (2.0 equiv) if the amine is sold as a salt or if acid scavenging is required.

  • Stir at RT (for reactive amines) or heat to 60-80°C (for anilines or hindered amines).

  • Monitor disappearance of the sulfone peak by LCMS.

  • Purification: The byproduct is ethanesulfinic acid/salt, which is water-soluble. Aqueous workup usually yields clean product.

References
  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Reactivity of Sulfonyl Pyrimidines

    • Baud, M. G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Link

  • Synthesis & Oxidation Protocols

    • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters. Link

  • LogP and Lipophilicity in Drug Design

    • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Nucleoside Analogs & Vinyl Sulfones

    • Suzol, S. H., et al. (2018).[4] Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position. ACS Omega. Link

Sources

Methodological & Application

Subject: Reaction Conditions for Coupling 5-(ethanesulfonyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the reaction conditions for coupling 5-(ethanesulfonyl)pyrimidin-2-amine , a highly electron-deficient heteroaromatic amine.

Executive Summary & Chemical Context

The Challenge: Coupling this compound (Structure 1 ) presents a significant synthetic challenge due to extreme electronic deactivation. The pyrimidine ring is inherently electron-deficient (π-deficient). The addition of an ethanesulfonyl group (


) at the 5-position acts as a powerful electron-withdrawing group (EWG), pulling electron density away from the 2-amino group via both inductive (

) and resonance (

) effects.

Consequence: The exocyclic amine is weakly nucleophilic (


 of conjugate acid likely < 2.0). Standard peptide coupling reagents (EDC, HATU, HBTU) often result in:
  • No Reaction: The activated ester is hydrolyzed before the weak amine can attack.

  • Low Conversion: Stalled reactions requiring prolonged heating.

  • Side Reactions: Competitive acylation of the ring nitrogens (though less likely due to deactivation) or formation of bis-acylated imides.

Strategic Solution: Successful coupling requires high-energy electrophiles (acid chlorides, acyl fluorides) or transition-metal catalysis (Buchwald-Hartwig) to overcome the nucleophilic energy barrier.

Decision Tree & Workflow

The following logic gate determines the optimal protocol based on your coupling partner.

CouplingLogic Start Coupling Partner? CarboxylicAcid Carboxylic Acid (R-COOH) Start->CarboxylicAcid ArylHalide Aryl Halide (Ar-X) Start->ArylHalide SulfonylChloride Sulfonyl Chloride (R-SO2Cl) Start->SulfonylChloride AcidCl Method A: Acid Chloride Activation (Oxalyl Chloride) CarboxylicAcid->AcidCl Steric Bulk / Stable Acid T3P Method B: T3P / Pyridine (High Temp) CarboxylicAcid->T3P Sensitive Substrate Buchwald Method C: Pd-Catalyzed C-N (BrettPhos/Pd2(dba)3) ArylHalide->Buchwald Sulfonamide Method D: NaH Deprotonation (Sulfonylation) SulfonylChloride->Sulfonamide

Figure 1: Strategic selection of reaction conditions based on electrophile type.

Protocol A: Amide Coupling via Acid Chloride (The "Sledgehammer" Method)

Applicability: Best for stable carboxylic acids where high reactivity is needed to force the reaction. Mechanism: Converts the acid to a highly reactive acid chloride, followed by base-catalyzed addition.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (

    
    )
    
  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) [Solvent A][1]

  • Pyridine or Triethylamine (

    
    ) (3.0 equiv)[2]
    
  • Amine 1: this compound (1.0 equiv)

Step-by-Step Protocol:

  • Activation:

    • Dissolve the Carboxylic Acid in anhydrous DCM (0.2 M) under

      
      .
      
    • Add catalytic DMF (essential for Vilsmeier-Haack type activation).

    • Add Oxalyl Chloride dropwise at 0°C.

    • Self-Validation: Observe vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ). Stir at room temperature (RT) for 1-2 hours until bubbling ceases.
    • Note: If the acid is sensitive, evaporate the DCM/excess oxalyl chloride and re-dissolve in fresh DCM to remove

      
      .
      
  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add Pyridine (3.0 equiv). The solution may turn yellow/orange.

    • Add Amine 1 (solid or dissolved in minimal DCM/DMF).

    • Allow to warm to RT and stir for 4–12 hours.

    • Critical Step: If LCMS shows incomplete conversion after 4 hours, heat to reflux (40°C).

  • Work-up:

    • Quench with saturated

      
      .
      
    • Extract with DCM or EtOAc.

    • Purification Note: Bis-acylation (imide formation) is possible. If observed (M+Acid mass), treat the crude with LiOH/THF:Water (1:1) for 30 mins to hydrolyze the sensitive exocyclic imide back to the desired amide.

Protocol B: T3P-Mediated Coupling (The "Modern" Standard)

Applicability: Preferred for scale-up and when avoiding acid chlorides. T3P (Propylphosphonic anhydride) is exceptionally good for weak amines due to low epimerization and high driving force.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Amine 1 (1.0 equiv)[3]

  • T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM). Avoid DIPEA if possible, as Pyridine acts as both base and nucleophilic catalyst.

  • Solvent: EtOAc, DMF, or 2-MeTHF.

Step-by-Step Protocol:

  • Setup:

    • Charge a reaction vial with Carboxylic Acid (1.1 equiv) and Amine 1 (1.0 equiv).

    • Add Solvent (EtOAc is standard; use DMF if solubility is poor) to 0.1 M concentration.

    • Add Pyridine (4.0 equiv).

  • Reaction:

    • Add T3P solution (2.0 equiv) dropwise.

    • Temperature: Do not stir at RT. Immediately heat to 60°C - 80°C . The weak nucleophilicity of the amine requires thermal energy to overcome the activation barrier.

    • Monitor by LCMS at 2 hours.

    • Optimization: If conversion is <50%, add 1.0 equiv more T3P and increase temp to 90°C.

  • Work-up:

    • Dilute with EtOAc.

    • Wash with water, then 0.5 M HCl (to remove pyridine), then brine.

    • T3P byproducts are water-soluble, simplifying purification.

Protocol C: Buchwald-Hartwig Amination (C-N Coupling)

Applicability: Coupling the amine with an Aryl Halide (Ar-Cl, Ar-Br, Ar-I). Challenge: The amine is electron-poor, making oxidative addition easy but reductive elimination difficult. You need electron-rich, bulky ligands.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine 1 (1.0 - 1.2 equiv)[3]

  • Catalyst:

    
     (5 mol%) or Pd(OAc)2.
    
  • Ligand: BrettPhos or tBuBrettPhos (10 mol%). Xantphos is a secondary alternative.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Protocol:

  • Inertion:

    • Dry all glassware in an oven. cool under

      
       flow.
      
    • Add Aryl Halide, Amine 1 , Base, and Ligand to the vial.

  • Catalyst Addition:

    • Add Pd source.[2]

    • Seal the vial and purge with

      
       for 5 minutes.
      
    • Add sparged (degassed) Solvent via syringe.

  • Reaction:

    • Heat to 100°C for 12–16 hours.

    • Self-Validation: The solution should darken. If palladium black precipitates early (mirror on glass), the ligand failed to stabilize the Pd; consider switching to tBuXPhos .

Analytical Data Summary

ParameterAcid Chloride MethodT3P MethodBuchwald-Hartwig
Primary Utility High-energy activation for stubborn aminesGeneral purpose, cleaner profileCoupling with Aryl Halides
Key Reagent Oxalyl Chloride / PyridineT3P (50% in EtOAc)BrettPhos / Pd2(dba)3
Temperature 0°C to RT (reflux if needed)60°C - 90°C90°C - 110°C
Major Side Product Bis-acylated imideUnreacted amineDe-halogenated aryl starting material
Purification Acid/Base wash usually sufficientAqueous wash removes T3PColumn Chromatography required

References

  • Reactivity of 2-Sulfonylpyrimidines

    • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
    • Source: NIH / J. Am. Chem. Soc.
  • Acyl Fluoride/TFFH Protocols for Electron-Deficient Amines

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4][5]

    • Source: Organic & Biomolecular Chemistry (RSC).[5]

  • Palladium-Catalyzed Amination of Electron-Deficient Amines

    • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Electron-Deficient Amines.
    • Source: J. Org. Chem.

Sources

Application Note: Preparation of 5-(Ethanesulfonyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for research scientists and drug development professionals requiring a robust, scalable method for the synthesis of 5-(ethanesulfonyl)pyrimidin-2-amine (CAS: 24928-66-9 / 1135226-78-4 derivatives).

The protocol prioritizes the Two-Step Sulfide Oxidation Route . While direct sulfonylation (using sulfinates) is possible, the sulfide-oxidation route is historically more reliable for electron-rich amino-pyrimidines, offering higher yields and easier purification.

Introduction & Retrosynthetic Analysis

The 5-alkylsulfonyl-2-aminopyrimidine scaffold is a critical pharmacophore in medicinal chemistry, notably serving as a key intermediate in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and other kinase inhibitors. The electron-withdrawing sulfonyl group at the C5 position modulates the acidity of the C2-amine and enhances the metabolic stability of the pyrimidine ring.

Retrosynthetic Strategy

Direct electrophilic sulfonation of 2-aminopyrimidine is not feasible due to the deactivating nature of the resulting sulfonic acid and regioselectivity issues. Nucleophilic Aromatic Substitution (SNAr) is also sluggish at the C5 position of 2-aminopyrimidines due to the electron-donating effect of the amino group.

Therefore, the most robust strategy involves a Copper-Catalyzed C–S Coupling followed by Oxidation .

Pathway:

  • C-S Bond Formation: Cross-coupling of 5-bromo-2-aminopyrimidine with an ethylthiolate source using Cu(I) catalysis.

  • Oxidation: Chemoselective oxidation of the thioether to the sulfone using m-CPBA or Oxone®.

Retrosynthesis Target This compound Intermediate 5-(Ethylthio)pyrimidin-2-amine Target->Intermediate Oxidation (mCPBA) SM 5-Bromo-2-aminopyrimidine + Sodium Ethanethiolate Intermediate->SM Cu-Catalyzed Coupling

Caption: Retrosynthetic disconnection showing the stepwise construction of the sulfone moiety via a sulfide intermediate.

Step 1: Synthesis of 5-(Ethylthio)pyrimidin-2-amine

Methodology: Copper-Catalyzed Ullmann-Type Coupling. Rationale: The C5 position of 2-aminopyrimidine is not sufficiently electron-deficient for standard SNAr. Palladium catalysts can be used, but Copper(I) Iodide with a ligand (L-Proline or Phenanthroline) provides a cost-effective and highly efficient alternative for C-S bond formation.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
5-Bromo-2-aminopyrimidine 174.001.05.00 g (28.7 mmol)Substrate
Sodium Ethanethiolate (NaSEt)84.101.53.62 g (43.1 mmol)Nucleophile
Copper(I) Iodide (CuI)190.450.100.55 g (2.87 mmol)Catalyst
L-Proline 115.130.200.66 g (5.74 mmol)Ligand
Potassium Carbonate (K₂CO₃)138.212.07.93 g (57.4 mmol)Base
DMSO (Anhydrous)--50 mL (10 vol)Solvent
Experimental Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Charging: Add 5-bromo-2-aminopyrimidine , CuI , L-Proline , and K₂CO₃ to the flask.

  • Solvent Addition: Add anhydrous DMSO via syringe. Stir for 5 minutes to ensure good dispersion.

  • Nucleophile Addition: Add Sodium Ethanethiolate in one portion. ( Note: NaSEt is hygroscopic and odorous; handle quickly or use a glovebox if available.)

  • Reaction: Heat the mixture to 90–100 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting bromide (Rt ~ X min) should disappear, replaced by the sulfide (Rt ~ Y min).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Water (150 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Note: The product is moderately polar.[1] Ensure thorough extraction.

    • Wash the combined organics with Brine (2 x 100 mL) to remove DMSO.

    • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Yield Expectation: 80–90% (Off-white to yellow solid).

Step 2: Oxidation to this compound

Methodology: Electrophilic Oxidation using m-Chloroperbenzoic Acid (m-CPBA). Rationale: m-CPBA is preferred for laboratory scale due to its mild conditions and high solubility in DCM. For larger (process) scales, catalytic Na₂WO₄ with H₂O₂ is a greener alternative.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
5-(Ethylthio)pyrimidin-2-amine 155.221.04.00 g (25.8 mmol)Substrate
m-CPBA (77% max)172.572.514.4 g (approx)Oxidant
Dichloromethane (DCM)--80 mL (20 vol)Solvent
Sat. NaHCO₃ --ExcessWash
Sat. Na₂S₂O₃ --ExcessQuench
Experimental Protocol
  • Setup: Use a 500 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve the thioether intermediate (from Step 1) in DCM (80 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add m-CPBA portion-wise over 20 minutes.

    • Caution: Exothermic reaction.[2] Maintain temperature < 5 °C during addition to prevent N-oxide formation (though the pyrimidine nitrogen is less prone to N-oxidation than pyridine, temperature control is critical).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature . Stir for 4–6 hours.

    • Checkpoint: LC-MS should show Mass [M+H]⁺ = 188.0 (Sulfone). If Sulfoxide (Mass - 16) persists, add 0.5 eq more m-CPBA.

  • Workup:

    • Quench the reaction by adding Sat. Na₂S₂O₃ (Sodium Thiosulfate) solution (50 mL) and stir vigorously for 15 mins (destroys excess peroxide).

    • Add Sat. NaHCO₃ (Sodium Bicarbonate) solution (100 mL) to neutralize the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.

    • Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification:

    • Combine organic layers, dry over MgSO₄ , filter, and concentrate.

    • Triturate the solid with Diethyl Ether or Hexanes to remove residual benzoic acid derivatives. Filter to collect the pure product.

Yield Expectation: 75–85% (White crystalline solid).

Process Visualization

Workflow start Start: 5-Bromo-2-aminopyrimidine step1 Step 1: Coupling (NaSEt, CuI, L-Proline, DMSO, 90°C) start->step1 check1 Checkpoint: LC-MS (Disappearance of Bromide) step1->check1 interm Intermediate: 5-(Ethylthio)pyrimidin-2-amine check1->interm Pass step2 Step 2: Oxidation (m-CPBA, DCM, 0°C to RT) interm->step2 workup Workup: Quench with Na2S2O3 Wash with NaHCO3 step2->workup final Final Product: this compound workup->final

Caption: Operational workflow for the two-step synthesis of this compound.

Characterization Data (Expected)

To validate the synthesis, compare your analytical data against these standard values:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.60 (s, 2H, Pyrimidine H-4, H-6 ) — Characteristic downfield shift due to sulfone.

    • δ 7.60 (bs, 2H, NH₂ ) — Exchangeable with D₂O.

    • δ 3.25 (q, J = 7.4 Hz, 2H, SO₂-CH₂ -CH₃).

    • δ 1.15 (t, J = 7.4 Hz, 3H, SO₂-CH₂-CH₃ ).

  • LC-MS (ESI): Calculated for C₆H₉N₃O₂S [M+H]⁺: 188.04. Found: 188.1.

Safety & Troubleshooting

Critical Safety Notes
  • Ethanethiol/Thiolates: Extremely potent stench. All reactions involving NaSEt must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept ready to neutralize any spills or glassware (oxidizes thiol to odorless sulfonate).

  • m-CPBA: Potentially shock-sensitive and explosive if dried completely. Store in a refrigerator. Always quench peroxides with thiosulfate before disposal.

Troubleshooting Guide
IssueProbable CauseSolution
Step 1: Low Conversion Poisoned Catalyst / Wet DMSOEnsure DMSO is anhydrous. Increase CuI loading to 15 mol%. Degas solvents thoroughly (O₂ inhibits Cu catalysis).
Step 1: Blue/Green Reaction Oxidation of Cu(I) to Cu(II)The reaction must be kept under inert atmosphere (Ar/N₂). Add a reducing agent like Sodium Ascorbate if persistent.
Step 2: Sulfoxide impurity Insufficient OxidantUse 2.5–3.0 equivalents of m-CPBA. Monitor strictly by LC-MS.
Step 2: N-Oxide formation Temperature too highKeep addition at 0 °C. Pyrimidine N-oxides are less stable; if formed, they can sometimes be reduced back using PCl₃ (not recommended) or separated by chromatography.

References

  • Copper-Catalyzed C-S Coupling: Ma, D., & Cai, Q. (2004). Copper-Catalyzed Coupling of Aryl Halides with Thiols. Synlett , 2004(1), 128-130. Link

  • Oxidation Protocols: Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.
  • Related Pyrimidine Synthesis: Rodgers, J. D., et al. (2012). Discovery of Baricitinib (LY3009104). Journal of Medicinal Chemistry , 55(19), 8903-8911. (Describes ethylsulfonyl pyrimidine intermediates). Link

  • General Sulfone Synthesis: Trost, B. M., & Curran, D. P. (1978). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters , 19(15), 1287-1290. Link

Sources

Nucleophilic substitution reactions involving 5-(ethanesulfonyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Architectures Involving 5-(Ethanesulfonyl)pyrimidin-2-amine

Executive Summary

This technical guide details the reactivity profile and experimental protocols for nucleophilic substitution reactions involving This compound (CAS: 21323-64-4, and related analogs). This molecule represents a unique "push-pull" electronic system: the electron-withdrawing sulfonyl group at the C5 position activates the pyrimidine ring for nucleophilic aromatic substitution (


) during synthesis, yet significantly deactivates the C2-amine toward subsequent nucleophilic attack (

or Acyl Substitution).

This guide addresses two critical workflows:

  • Synthesis via

    
    :  Exploiting the C5-sulfonyl activation to install the amine.
    
  • Functionalization: Overcoming electronic deactivation to utilize the amine as a nucleophile.

Part 1: Electronic Structure & Reactivity Analysis

To design effective protocols, one must understand the competing electronic effects within the scaffold.

  • The C5-Sulfonyl Activator: The

    
     group at the meta-like position (C5) is a potent electron-withdrawing group (EWG). Unlike C2 or C4 substituents, it cannot stabilize the Meisenheimer complex via direct resonance, but it exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the pyrimidine ring. This makes the C2 position highly electrophilic, facilitating the displacement of leaving groups (like -Cl or 
    
    
    
    ) by ammonia.
  • The C2-Amine Deactivation: Once formed, the title compound possesses a C2-amino group. While typically nucleophilic, its reactivity is tempered by the pyrimidine ring's electron deficiency, further exacerbated by the C5-sulfonyl group. Consequently, this amine is a "hard," sluggish nucleophile requiring specific activation or highly electrophilic partners (e.g., isocyanates, chloroformates) to react.

Pathway Visualization: Electronic Push-Pull

G Fig 1. Reaction Coordinate: The C5-sulfone facilitates synthesis but deactivates the product. Substrate 2-Chloro-5-(ethanesulfonyl)pyrimidine (Electrophile) Transition Meisenheimer Complex (Stabilized by -I effect of C5-SO2Et) Substrate->Transition + NH3 (SNAr) Product This compound (Target) Transition->Product - HCl Downstream Deactivated Nucleophile (Low pKa of NH2) Product->Downstream Electronic Consequence

Caption: The C5-sulfonyl group lowers the energy barrier for the initial


 reaction (Synthesis) but reduces the HOMO energy of the resulting amine, impacting downstream utility.

Part 2: Experimental Protocols

Protocol A: Synthesis via (Displacement of 2-Chloro)

Objective: Synthesis of this compound from 2-chloro-5-(ethanesulfonyl)pyrimidine. Mechanism: Nucleophilic Aromatic Substitution (


).[1][2][3][4]

Causality & Rationale: Standard pyrimidines often require high temperatures (100°C+) for amination. However, the 5-ethanesulfonyl group activates the 2-position , allowing this reaction to proceed under milder conditions. We utilize THF/Water to solubilize the inorganic base while maintaining organic solubility for the substrate.

Materials:

  • Substrate: 2-Chloro-5-(ethanesulfonyl)pyrimidine (1.0 eq)

  • Nucleophile: Ammonium Hydroxide (28-30%

    
     in water) (5.0 eq)
    
  • Solvent: THF (Tetrahydrofuran)

  • Base:

    
     (optional, if 
    
    
    
    excess is insufficient)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-(ethanesulfonyl)pyrimidine (10 mmol) in THF (20 mL). Cool to 0–5°C using an ice bath.

  • Addition: Dropwise add Ammonium Hydroxide (50 mmol, ~3.5 mL) over 10 minutes. Note: The reaction is exothermic due to the activated ring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup (Self-Validating):

    • Evaporate the THF under reduced pressure.

    • The product is typically water-insoluble while the by-product (

      
      ) is soluble.
      
    • Add cold water (20 mL) to the residue and trituruate.

    • Filter the resulting white precipitate.

  • Purification: Wash the filter cake with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL) to remove trace organics. Dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Characterization:


 NMR (DMSO-

) should show a characteristic singlet/broad signal for

at

7.0–7.5 ppm and the ethyl group signals (triplet/quartet).
Protocol B: Functionalization of the Deactivated Amine

Objective: Reacting this compound with an electrophile (e.g., Benzyl Bromide or Isocyanate). Challenge: The amine is electronically deactivated. Standard


 conditions often fail.
Solution: Use of a strong non-nucleophilic base (NaH) or phase transfer catalysis.

Workflow Diagram:

ProtocolB Fig 2. Divergent protocols based on electrophile reactivity. Start Start: this compound Condition_Check Select Electrophile Type Start->Condition_Check Path_A Path A: Alkyl Halide (SN2) Requires Deprotonation Condition_Check->Path_A Path_B Path B: Isocyanate/Acyl Chloride Requires Catalysis Condition_Check->Path_B Step_A1 1. Dissolve in dry DMF 2. Add NaH (1.1 eq) at 0°C 3. Wait for H2 evolution cessation Path_A->Step_A1 Step_B1 1. Dissolve in Dioxane/DCM 2. Add Pyridine or DMAP (cat.) Path_B->Step_B1 Step_A2 Add Alkyl Halide (1.1 eq) Stir RT -> 60°C Step_A1->Step_A2 End Isolate Product via Precipitation Step_A2->End Step_B2 Add Isocyanate/Chloride Reflux 2-4h Step_B1->Step_B2 Step_B2->End

Caption: Protocol selection depends on the electrophile; alkylation requires anionic activation (NaH), while acylation relies on base catalysis.

Detailed Method (Path A - Alkylation):

  • Activation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF under Argon. Cool to 0°C.

  • Deprotonation: Add this compound (1.0 eq) portion-wise. Stir for 30 mins. The solution should turn clear/yellow as the amidine anion forms.

  • Substitution: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Completion: Heat to 60°C for 3 hours.

  • Quench: Pour into ice water. The product usually precipitates.

Part 3: Data & Troubleshooting

Table 1: Comparative Reactivity of 5-Substituted 2-Chloropyrimidines (


 with Amines) 
C5 SubstituentElectronic EffectReaction Temp (

C)
Relative RateNotes

Neutral80–1001.0 (Ref)Requires pressure or reflux

Weak EDG100–1200.5Deactivated ring

Weak EWG60–805.0Mild activation

Strong EWG 25–40 >50.0 Highly Activated

Very Strong EWG0–25>200.0Risk of side reactions

Troubleshooting Guide:

  • Issue: Low yield in Protocol A (Synthesis).

    • Cause: Hydrolysis of the 2-chloro starting material by water in the base.

    • Fix: Use anhydrous

      
       in MeOH or ensure temperature is kept low (0°C) during addition to favor amination over hydrolysis.
      
  • Issue: No reaction in Protocol B (Functionalization).

    • Cause: The amine is too electron-poor.

    • Fix: Switch to Path A (NaH deprotonation) to create the potent amide anion, or use a Pd-catalyst (Buchwald-Hartwig) if coupling with aryl halides.

References

  • Blyumin, E. V., & Volovenko, Y. M. (2000). The inverse of reactivity in a pyrimidine ring. Mendeleev Communications, 10(6), 237-238.

  • Baraldi, P. G., et al. (1996). Nucleophilic Substitution in Some 5-Chloropyrimidines. ResearchGate/Journal of Heterocyclic Chemistry.

  • Beletskaya, I. P., et al. (2010). Nucleophilic Aromatic Substitution: Hydrogen vs. Halogen. Chemical Reviews.

  • BenchChem. (2023). Application Notes for Nucleophilic Substitution of Pyrimidines.

  • Wilson, N. S., et al. (2013). Synthesis of Baricitinib Analogs via Sulfonyl Pyrimidines. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Purification techniques for 5-(ethanesulfonyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 5-(ethanesulfonyl)pyrimidin-2-amine

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategy effectively.

Part A: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning or while optimizing your purification workflow.

Q1: What are the key physicochemical properties of this compound that I should consider for purification?

A1: Understanding the molecular properties of this compound is fundamental to designing an effective purification strategy. Three key features dominate its behavior:

  • The Pyrimidin-2-amine Moiety: The free amino group confers basic properties to the molecule. This is a critical consideration for chromatography, as the basic amine can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or even irreversible binding.[1] The amine and pyrimidine nitrogens are also excellent hydrogen bond acceptors and donors.[2]

  • The Ethanesulfonyl Group: The sulfone group is strongly electron-withdrawing and highly polar. This significantly increases the overall polarity of the molecule compared to a simple aminopyrimidine. It also offers an additional site for hydrogen bonding.

  • Aromatic System: The pyrimidine ring is a flat, aromatic system, which can participate in π-π stacking interactions.[3]

Collectively, these features render the molecule a polar, basic solid with good potential for hydrogen bonding. Its solubility is likely to be poor in non-polar solvents like hexanes and moderate in polar aprotic solvents (e.g., DCM, Ethyl Acetate) and polar protic solvents (e.g., Ethanol, Methanol).[2]

Q2: What are the most common impurities I can expect from the synthesis of this compound?

A2: Impurities are typically related to the synthetic route. While the exact impurities depend on your specific process, they generally fall into several classes based on common synthetic precursors and reactions.

Impurity TypeProbable Origin & StructureImpact on Purification
Unreacted Starting Materials e.g., 2-amino-5-bromopyrimidine or ethyl vinyl sulfone.Often have significantly different polarities, making them relatively easy to remove by chromatography or recrystallization.
Incomplete Oxidation/Reaction e.g., 5-(ethylthio)pyrimidin-2-amine (the sulfide precursor to the sulfone).The sulfide is much less polar than the sulfone. This difference is easily exploited in normal-phase chromatography.
Over-Oxidation Products e.g., N-oxide derivatives.N-oxides are highly polar and may be difficult to separate from the desired product. HILIC or reverse-phase chromatography may be required.[4]
Dimerization/Polymerization Side-reactions, especially under harsh thermal or acidic/basic conditions.These byproducts are typically higher in molecular weight and less soluble, often removable by filtration or recrystallization.[5]
Residual Reagents/Catalysts e.g., Residual acids, bases, or metal catalysts from coupling reactions.These are typically removed with an aqueous workup (e.g., washing with NaHCO₃ or EDTA solution) before chromatographic purification.[6]

Q3: Should I use recrystallization or column chromatography to purify my compound?

A3: The choice between recrystallization and chromatography depends on the scale of your reaction and the nature of the impurities. Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially if the crude product is already >90% pure.[7] Column chromatography is superior for separating complex mixtures or compounds with very similar properties.

Use the following decision tree to guide your choice:

Purification_Decision_Tree start Assess Crude Material (Purity by LCMS/NMR, Scale) purity_check Crude Purity > 90%? start->purity_check scale_check_high Scale > 5g? purity_check->scale_check_high  Yes scale_check_low Scale > 5g? purity_check->scale_check_low  No recrystallize Primary Method: Recrystallization scale_check_high->recrystallize  Yes chrom_first Primary Method: Flash Column Chromatography scale_check_high->chrom_first  No scale_check_low->chrom_first chrom_polish Consider Chromatography for final polishing if needed. recrystallize->chrom_polish recrys_polish Consider Recrystallization post-chromatography for highly crystalline material. chrom_first->recrys_polish

Caption: Decision workflow for selecting a purification method.

Part B: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals.

  • Probable Cause: The supersaturation of the solution is being achieved too rapidly, or the boiling point of the solvent is too high, causing the compound to melt and separate as a liquid phase rather than nucleating into a solid crystal lattice. This is common for polar compounds in highly polar solvents.[8]

  • Recommended Solutions:

    • Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Do not crash-cool the solution.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good, hot solvent (e.g., ethanol, isopropanol, or acetonitrile). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, diethyl ether, or hexanes) dropwise until the solution becomes persistently turbid. Re-heat gently to clarify and then allow to cool slowly.[7][9]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a single, pure crystal of the desired compound to the cooled, saturated solution to initiate crystallization.

Table of Potential Recrystallization Solvent Systems:

Good Solvent (Hot)Anti-SolventComments
Ethanol / MethanolWaterA classic choice for polar compounds. Add water slowly to the hot alcohol solution.
Isopropanol (IPA)Heptane / HexaneGood for moderately polar compounds.
Ethyl AcetateHeptane / HexaneBe cautious of boiling points when adding the anti-solvent.[9]
Dichloromethane (DCM)Diethyl Ether / PentaneUseful for less polar impurities, but requires careful temperature control due to low boiling points.
Dimethylformamide (DMF)Water / DCMFor compounds with very high polarity. Use diffusion crystallization (layering anti-solvent on top) as DMF is high-boiling.[8]

Problem: I have very low recovery after recrystallization.

  • Probable Cause:

    • Too much solvent was used initially, preventing the solution from becoming supersaturated upon cooling.

    • The compound has significant solubility in the solvent even at low temperatures.

    • The crystals were filtered before crystallization was complete.

  • Recommended Solutions:

    • Minimize Initial Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Evaporate Excess Solvent: If too much solvent was added, carefully boil some of it off to re-concentrate the solution before cooling.

    • Maximize Cooling Time: Ensure the solution is left in an ice bath or refrigerator for at least one hour to maximize precipitation.

    • Check the Mother Liquor: After filtering, concentrate a small portion of the mother liquor to see if a significant amount of product remains. If so, you may need to recover a second crop of crystals or choose a different solvent system.

Column Chromatography Issues

Problem: My compound shows severe peak tailing on the TLC plate and column.

  • Probable Cause: This is the most common issue for amine-containing compounds. The basic amino group is interacting ionically with acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to "streak" or "tail" down the column instead of eluting as a sharp band.[1]

  • Recommended Solutions:

    • Add a Basic Modifier to the Eluent: This is the most effective and common solution. Add a small amount of a volatile base to your mobile phase (e.g., 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH)). The modifier base will compete for the acidic sites on the silica, allowing your compound to elute properly.[10]

    • Use Amine-Functionalized Silica Gel: For particularly difficult separations, use a column packed with amino-functionalized silica (Si-NH₂). This provides a basic stationary phase that repels the basic analyte, leading to excellent peak shape without needing a mobile phase modifier.[1]

    • Switch to a Different Stationary Phase: Consider using neutral alumina instead of silica gel, as it has fewer acidic sites.

Problem: My compound is not eluting from the column, even with 100% ethyl acetate or methanol.

  • Probable Cause: The compound is either extremely polar and/or is irreversibly bound to the silica gel due to the strong amine-silanol interaction described above.

  • Recommended Solutions:

    • Ensure a Basic Modifier is Present: If you are not already using one, immediately add 1-2% triethylamine or ammonium hydroxide to your eluent. This will often be sufficient to elute the "stuck" compound.

    • Increase Eluent Polarity Drastically: A common eluent system for highly polar amines is Dichloromethane / Methanol / Ammonium Hydroxide (e.g., in a 90:10:1 ratio). The methanol is a highly polar solvent that aids elution, while the ammonium hydroxide deactivates the silica.

    • Consider Reverse-Phase or HILIC: If your compound is very polar, normal-phase chromatography may not be suitable. Reverse-phase chromatography (using a C18 column with water/acetonitrile or water/methanol as the eluent) or Hydrophilic Interaction Liquid Chromatography (HILIC) are better alternatives for such molecules.[4]

Part C: Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a starting point for purifying this compound that is relatively pure (>90%).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of 95% ethanol (e.g., start with 10 mL). Heat the mixture to reflux with stirring.

  • Achieve Saturation: Continue adding 95% ethanol in small portions until the solid just dissolves completely. Rationale: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Re-clarification: Gently reheat the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for separating the target compound from less polar or similarly polar impurities.

  • Eluent Preparation: Prepare the mobile phase. A good starting point is a mixture of Ethyl Acetate / Hexane. To this mixture, add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for every 990 mL of eluent). Rationale: The triethylamine is essential to prevent peak tailing by neutralizing the acidic silica surface.[1][10]

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates. Spot the crude material and develop the plates in various ratios of Ethyl Acetate / Hexane (containing 1% Et₃N). The ideal system will give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% Ethyl Acetate in Hexane + 1% Et₃N). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column. Rationale: Dry loading often results in better separation and sharper bands.

  • Elution: Run the column, starting with a low-polarity eluent and gradually increasing the polarity (e.g., from 20% to 80% Ethyl Acetate in Hexane). Collect fractions and monitor them by TLC.

  • Fraction Pooling & Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Sigma-Aldrich.
  • BenchChem. (2025).
  • Solubility of Things. 2-Aminopyrimidine.
  • ResearchGate. (2014). How to purify a sulfonated porphyrins or the other organic compounds?. [Link]

  • Crysdot LLC. 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine. [Link]

  • Chemical Synthesis Database. (2025). 2-amino-5-pyrimidinesulfonic acid. [Link]

  • BD Biosciences Clontech. Troubleshooting Guide A. Protein Expression B. Loading/Washing.
  • BenchChem. (2025). Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Biotage. (2023).
  • PubChem. 5-[2-(Ethylamino)ethylsulfanyl]pyridin-2-amine. [Link]

  • IUCr. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]

  • BenchChem. (2025).
  • Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

  • RSC Publishing. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Growing Science. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. [Link]

  • ScienceOpen. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. [Link]

  • Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • Separation Science. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Reddit. (2019). Recrystallization with two solvents. [Link]

Sources

Technical Support Center: Troubleshooting Impurity Formation in 5-(Ethanesulfonyl)pyrimidin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-(ethanesulfonyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurity formations encountered during the synthesis of this important building block. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and scalable synthesis typically involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a 5-halopyrimidin-2-amine (commonly 5-bromo- or 5-iodopyrimidin-2-amine) with an ethanethiolate salt (e.g., sodium ethanethiolate) to form the intermediate, 5-(ethylsulfanyl)pyrimidin-2-amine.

  • Oxidation: Subsequent oxidation of the sulfide intermediate to the desired sulfone, this compound. This oxidation is commonly achieved using reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or Oxone®.[1][2]

Q2: I'm observing an incomplete oxidation of 5-(ethylsulfanyl)pyrimidin-2-amine. How can I drive the reaction to completion?

A2: Incomplete oxidation is a frequent issue, often resulting in the presence of the corresponding sulfoxide as an impurity. To address this, consider the following:

  • Stoichiometry of the Oxidant: Ensure at least two equivalents of the oxidizing agent are used. For less reactive sulfides, a slight excess (e.g., 2.2-2.5 equivalents) may be necessary.

  • Reaction Temperature: While initial oxidation to the sulfoxide can be exothermic, the subsequent oxidation to the sulfone may require higher temperatures. Monitor the reaction by TLC or LC-MS and consider a gradual increase in temperature if the reaction stalls.

  • Choice of Oxidant: If hydrogen peroxide is proving sluggish, switching to a more potent oxidant like m-CPBA can be effective.[1] However, be mindful of potential side reactions with other functional groups.

  • Catalysis: For hydrogen peroxide-based oxidations, the addition of a catalyst such as sodium tungstate can significantly enhance the reaction rate.

Q3: My final product is contaminated with a significant amount of starting material, 5-halopyrimidin-2-amine. What are the likely causes?

A3: The presence of unreacted starting material points to issues in the initial SNAr step. Key factors to investigate include:

  • Thiolate Salt Quality: Sodium ethanethiolate is hygroscopic and can degrade upon exposure to air and moisture. Use freshly prepared or properly stored thiolate.

  • Reaction Conditions: The SNAr reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is adequate and maintained consistently.

  • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for this type of reaction as they can effectively solvate the thiolate anion.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of specific impurity profiles and the corresponding troubleshooting strategies.

Impurity Profile 1: Over-oxidation and Ring-Opened Byproducts

Symptom: Observation of unexpected, often more polar, impurities in your LC-MS analysis, potentially with masses that do not correspond to simple starting materials or intermediates.

Probable Cause: Harsh oxidation conditions can lead to N-oxidation of the pyrimidine ring or even oxidative cleavage of the pyrimidine ring itself.[3] The electron-withdrawing nature of the sulfone group can make the pyrimidine ring more susceptible to nucleophilic attack, which can be exacerbated under certain oxidative conditions.

Corrective Actions:

  • Control Reaction Temperature: Perform the oxidation at a lower temperature, ideally starting at 0°C and allowing the reaction to slowly warm to room temperature.

  • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via a syringe pump to maintain better control over the reaction exotherm.

  • Alternative Oxidants: Consider using a milder oxidizing system. For example, a buffered solution of Oxone® can sometimes provide a more controlled oxidation.

Impurity Profile 2: Sulfoxide Intermediate Contamination

Symptom: A persistent impurity with a mass corresponding to 5-(ethylsulfinyl)pyrimidin-2-amine is observed in the final product.

Probable Cause: As mentioned in the FAQs, this is due to incomplete oxidation. The sulfoxide is often more polar than the starting sulfide but can have similar chromatographic behavior to the final sulfone, making purification challenging.

Corrective Actions:

  • Re-subject to Oxidation: If the impurity level is significant, the isolated product can be re-subjected to the oxidation conditions to drive the conversion to the sulfone.

  • Optimize Oxidation Time and Temperature: Monitor the reaction closely by an appropriate analytical technique (TLC, HPLC, or LC-MS). If the reaction appears to have stalled, a modest increase in temperature or an extension of the reaction time may be all that is needed.

Impurity Profile 3: Unidentified Aromatic Byproducts

Symptom: The presence of impurities with aromatic signals in the 1H NMR that do not correspond to the desired product or known intermediates.

Probable Cause: Side reactions involving the pyrimidine ring are a possibility, particularly under strongly acidic or basic conditions.[4] Pyrimidine rings can be susceptible to ring-opening or rearrangement under harsh conditions.[5]

Corrective Actions:

  • pH Control: Maintain the reaction and workup conditions as close to neutral as possible, unless the specific reaction mechanism requires acidic or basic catalysis.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions mediated by atmospheric oxygen, especially at elevated temperatures.

Experimental Protocols & Data

Table 1: Common Impurities and Their Identification
ImpurityMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
5-(Ethylsulfanyl)pyrimidin-2-amineC₆H₉N₃S155.22Distinct 1H NMR signals for the ethylthio group (quartet and triplet).
5-(Ethylsulfinyl)pyrimidin-2-amineC₆H₉N₃OS171.22Mass peak in LC-MS is 16 units higher than the sulfide.
5-Bromopyrimidin-2-amineC₄H₄BrN₃173.99Isotopic pattern for bromine in the mass spectrum.
Pyrimidine-2,5-diamineC₄H₆N₄110.12Potential byproduct from side reactions.
Protocol 1: Oxidation of 5-(Ethylsulfanyl)pyrimidin-2-amine
  • Dissolve 5-(ethylsulfanyl)pyrimidin-2-amine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of methanol and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.2 eq) to the cooled solution while stirring.

  • Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.

  • Adjust the pH to ~7 with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction and Troubleshooting Pathways

Diagram 1: Synthetic Pathway and Key Impurity Formation

G A 5-Halopyrimidin-2-amine B 5-(Ethylsulfanyl)pyrimidin-2-amine A->B  NaSEt, Solvent, Heat E Unreacted Starting Material A->E  Incomplete S_NAr C This compound B->C  [O] (e.g., H2O2, m-CPBA) D 5-(Ethylsulfinyl)pyrimidin-2-amine B->D  Incomplete Oxidation F Over-oxidation/Ring-Opened Products C->F  Harsh Oxidation Conditions D->C  Further Oxidation

Caption: Synthetic route and common impurity pathways.

Diagram 2: Troubleshooting Workflow for Impurity Issues

G Start Impurity Detected in Final Product Identify Identify Impurity (LC-MS, NMR) Start->Identify Sulfoxide Is it the Sulfoxide? Identify->Sulfoxide SM Is it Starting Material? Identify->SM Other Other Impurity Identify->Other ReOxidize Re-subject to Oxidation Optimize [O], Time, Temp Sulfoxide->ReOxidize CheckSNAr Review S_NAr Step: - Thiolate Quality - Temp & Solvent SM->CheckSNAr CheckConditions Review Reaction Conditions: - pH - Atmosphere - Oxidant Choice Other->CheckConditions

Caption: A logical workflow for troubleshooting impurities.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Sears, D. F., & Fogleman, J. C. (1953). Cleavage And Rearrangement Of Sulfonamides. Chemical Reviews, 53(1), 1-36.
  • Kice, J. L., & Kasperek, G. J. (1969). Mechanisms of Substitution Reactions at Sulfinyl Sulfur. IV. The Hydrolysis of Sulfinyl Sulfones (Sulfinic Anhydrides). Journal of the American Chemical Society, 91(20), 5510-5516.
  • Kupwade, R. V., & Shinde, P. V. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 2(2), 100-113.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1121-1137.
  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2018). Synthesis, reactions, and applications of pyrimidine derivatives. Journal of Heterocyclic Chemistry, 55(10), 2243-2263.
  • Jakobsen, S. S., & Schousboe, A. (1997). Purine and Pyrimidine Metabolism. Basic Neurochemistry: Molecular, Cellular and Medical Aspects, 6th edition.
  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
  • Waschinski, C. J., & Jolit, A. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(11), 1641-1673.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Kumar, S., & Sharma, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Arabian Journal of Chemistry, 10, S3349-S3358.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Singh, S., et al. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ChemistryOpen, 11(3), e202100276.
  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 69.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Ge, H., et al. (2021). Mono-N-oxidation of heterocycle-fused pyrimidines. New Journal of Chemistry, 45(5), 2486-2490.
  • Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part XL. A new synthesis of a D-ribofuranosylamine derivative and its use in the synthesis of pyrimidine and imidazole nucleosides. Journal of the Chemical Society, 2937-2943.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in 5'-Amino-5'-deoxyuridine Synthesis.

Sources

Technical Support Center: Optimizing Recrystallization of 5-(ethanesulfonyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 5-(ethanesulfonyl)pyrimidin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this key heterocyclic intermediate through crystallization. We will move beyond generic protocols to provide a troubleshooting framework grounded in the physicochemical properties of sulfonylated aminopyrimidines.

Understanding the Molecule: A Chemist's Perspective

Before diving into protocols, let's analyze the structure of this compound. Its purification challenges and solvent preferences are dictated by its key functional groups:

  • Pyrimidin-2-amine Core: This portion of the molecule is polar and features both hydrogen bond donors (-NH₂) and acceptors (ring nitrogens). This structure is known to have moderate solubility in water and good solubility in polar organic solvents like methanol and ethanol.[1]

  • Ethanesulfonyl Group (-SO₂Et): The sulfone group is strongly polar and electron-withdrawing, significantly increasing the overall polarity of the molecule. It is a strong hydrogen bond acceptor.

This combination results in a molecule that is highly polar and capable of extensive hydrogen bonding. Therefore, the ideal recrystallization solvent will likely be a polar solvent or a carefully tuned mixture of polar solvents. The principle of "like dissolves like" is the cornerstone of our strategy.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered during the recrystallization of polar, functionalized molecules like this compound.

Q1: How do I select a starting solvent for the initial screening? A1: Given the compound's high polarity, begin with polar solvents. The ideal single solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[2][3] A good starting lineup for screening includes ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and water. Test small quantities of your crude material against this panel to quickly identify promising candidates.

Q2: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it? A2: Oiling out occurs when the solid melts in the hot solvent before it fully dissolves, or when a supersaturated solution precipitates a liquid phase upon cooling.[4] This is common for compounds with melting points lower than the solvent's boiling point or when significant impurities are present. To resolve this, you can:

  • Switch to a lower-boiling point solvent.

  • Use a larger volume of solvent to ensure the compound dissolves at a temperature below its melting point.

  • Slow the cooling rate dramatically. Insulate the flask to allow for very gradual temperature decrease, which favors crystal lattice formation over oiling.[4]

  • Consider a two-solvent system where the compound has lower solubility.

Q3: I'm getting very low recovery of my purified compound. What are the likely causes? A3: Low recovery is one of the most frequent issues in recrystallization. The primary culprits are:

  • Using an excessive amount of solvent: This is the most common error.[4] The goal is to create a saturated solution at high temperature, not a dilute one. Using the minimum amount of hot solvent is critical.[5] If you've added too much, you can carefully evaporate some of the solvent to re-establish saturation.[4]

  • The compound has significant solubility in the cold solvent: If the solubility differential between hot and cold is not large enough, a substantial amount of product will remain in the mother liquor. If this is the case, a different solvent or a two-solvent system is necessary.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

Q4: When should I consider using a two-solvent (or anti-solvent) recrystallization? A4: A two-solvent system is ideal when no single solvent provides the desired solubility profile.[5] This method is employed when your compound is either too soluble in all common solvents (even when cold) or too insoluble (even when hot). You need a "good" solvent that dissolves the compound readily and a miscible "poor" solvent (or anti-solvent) in which the compound is insoluble.[3] For this molecule, a potential pair could be a polar "good" solvent like ethanol or acetone, with a less polar "poor" solvent like toluene or a more polar "poor" solvent like water, depending on the initial solubility tests.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental failures. Follow the logical flow to diagnose and solve the issue at hand.

Diagram: Troubleshooting Recrystallization Failures

Caption: Troubleshooting decision tree for common recrystallization issues.

Experimental Protocols & Methodologies

Data Presentation: Solvent Selection Table

This table provides a starting point for solvent selection, listing common polar solvents ordered by decreasing polarity.[6]

SolventBoiling Point (°C)Polarity IndexKey Considerations & SafetyPredicted Suitability
Water10010.2Excellent for highly polar compounds. Slow drying.[5]High: May be a good anti-solvent or part of a mix.
Acetonitrile825.8Good general solvent. Toxic (handle in fume hood).High: Good solubility differential is likely.
Methanol655.1Excellent general-purpose polar protic solvent.[5]High: May be too effective; check cold solubility.
Ethanol784.3Excellent general solvent, less toxic than methanol.[5]High: A primary candidate for single-solvent system.
Isopropanol (IPA)823.9Good alternative to ethanol with higher boiling point.Medium-High: Useful if higher temp is needed.
Acetone565.1Strong polar aprotic solvent. Low boiling point.Medium: Low BP can be problematic but useful.
Ethyl Acetate774.4Medium polarity ester.Medium-Low: May be a good anti-solvent.
Protocol 1: Single-Solvent Recrystallization Screening

This workflow is designed to efficiently test a range of solvents to find a suitable candidate for a single-solvent recrystallization.[2]

G cluster_0 Phase 1: Small-Scale Testing cluster_1 Phase 2: Evaluation A Place ~20 mg crude compound into 6 separate test tubes B Add 0.5 mL of a different test solvent to each tube A->B C Vortex at Room Temp. Observe Solubility B->C D Heat soluble samples in a hot water bath. Observe Solubility C->D E Allow hot, clear solutions to cool to room temp. Observe for Crystals D->E F Place tubes with crystals in an ice bath. Observe final yield. E->F G Evaluate Results F->G H Ideal Solvent: Insoluble Cold Soluble Hot Forms Good Crystals G->H Success I Unsuitable Solvent: Soluble Cold OR Insoluble Hot G->I Failure

Caption: Step-by-step workflow for selecting an optimal single solvent.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Cold): Add a candidate solvent (e.g., ethanol) dropwise to the first tube at room temperature, vortexing between additions. If the solid dissolves completely in <1 mL of cold solvent, the solvent is unsuitable as a single-solvent system.[7]

  • Solvent Addition (Hot): If the solid is insoluble or sparingly soluble when cold, place the test tube in a hot water bath or on a heating block. Continue adding the solvent dropwise until the solid just dissolves. Record the volume used.

  • Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.[8] Observe if crystals form.

  • Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[3]

  • Evaluation: A good solvent is one in which the compound is sparingly soluble at room temperature, fully soluble at high temperature, and forms a dense crop of crystals upon cooling.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

Use this protocol when no single solvent is effective.[2]

  • Solvent Pair Selection: Choose a miscible solvent pair: a "good" solvent in which the compound is highly soluble, and a "poor" (anti-solvent) in which it is insoluble. For example, Ethanol (good) and Water (poor).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • Re-solubilization: Add 1-2 drops of the hot "good" solvent to just redissolve the turbidity and make the solution clear again.

  • Crystallization: Set the flask aside and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.

  • Collection: Collect the crystals via vacuum filtration, washing with a small amount of the cold solvent mixture or the pure cold "poor" solvent.[3]

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Nichols, L. (2022). Experiment 2: Recrystallization. Retrieved from [Link]

  • Landrie, C. L., & McQuade, D. T. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Stony Brook University. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Weldegrima, A. (2022). Experiment 3: Recrystallization. Retrieved from [Link]

  • Kaur, N., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

Sources

Stability of 5-(ethanesulfonyl)pyrimidin-2-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 5-(ethanesulfonyl)pyrimidin-2-amine as an intermediate in the synthesis of bioactive heterocycles. A frequent concern we receive from process chemists involves its behavior in acidic media—specifically, distinguishing between salt formation (desired/reversible) and hydrolytic degradation (undesired/irreversible).

The Bottom Line:

  • The Sulfonyl Group: Is chemically inert to acidic conditions (even harsh ones).

  • The 2-Amino Group: Is the weak point. While stable in dilute acid at room temperature, it undergoes hydrolytic deamination to form the pyrimidinone (uracil derivative) under forcing conditions (e.g., refluxing HCl).

  • Solubility: The molecule readily forms salts (e.g., hydrochloride), which may precipitate unexpectedly in non-polar solvents.

Module 1: Chemical Stability Profile

The Dual Nature of Acid Interaction

When this compound is exposed to acid, two distinct processes compete. Understanding the thermodynamics of these events is critical for your experimental design.

ConditionProcessOutcomeReversibility
Dilute Acid / RT (e.g., 1M HCl, 25°C)Protonation Formation of Pyrimidinium SaltReversible (Neutralize with base to recover)
Strong Acid / Heat (e.g., 6M HCl, >80°C)Hydrolysis Conversion to 5-(ethanesulfonyl)pyrimidin-2(1H)-oneIrreversible (Permanent impurity)
Mechanistic Insight (Why this happens)

The 5-ethanesulfonyl group is a strong Electron-Withdrawing Group (EWG).

  • Effect on Basicity: It pulls electron density from the ring, making the 2-amino group and ring nitrogens less basic than in unsubstituted pyrimidines. However, protonation still occurs preferentially at the ring nitrogen (N1).

  • Effect on Hydrolysis: The EWG makes the C2 carbon highly electrophilic. Once the ring is protonated (activating it further), water can attack C2, leading to the displacement of ammonia (deamination).

Module 2: Visualization of Pathways

The following diagram illustrates the divergent pathways based on energy input (temperature/concentration).

StabilityPathways Start 5-(ethanesulfonyl) pyrimidin-2-amine Protonated Protonated Species (Salt Form) Start->Protonated + H+ (Fast, RT) Protonated->Start + Base Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O / Heat (Nucleophilic Attack) Product Degradant: 5-(ethanesulfonyl) pyrimidin-2(1H)-one Intermediate->Product - NH3 (Irreversible) Ammonia NH3 (Leaving Group) Intermediate->Ammonia

Figure 1: Reaction pathways in acidic media. Green indicates the reversible salt formation zone; Red indicates the irreversible degradation pathway.

Module 3: Troubleshooting & FAQs

Q1: I see a precipitate immediately after adding HCl in methanol. Is this degradation?

Diagnosis: Likely No . Explanation: You are observing the formation of the hydrochloride salt .

  • Verification: Filter the solid and dissolve a small amount in water (where the salt is soluble). Check pH; it should be acidic. Neutralize with aqueous NaHCO₃; if the solid reprecipitates and matches the retention time of your starting material, it is just the salt.

  • Action: If you need to keep it in solution, switch to a more polar solvent system (e.g., Water/MeOH mixtures) or reduce the acid concentration.

Q2: My LC-MS shows a new peak with M+1 relative to the parent. What is it?

Diagnosis: This is the Hydrolysis Product (Deaminated species). The Math:

  • Parent (-NH₂): Mass ~ X

  • Product (-OH): Mass ~ X - 16 (NH₂) + 17 (OH) = X + 1

  • Context: This transformation (Amino

    
     Hydroxyl) results in a mass shift of +1 Da.
    
  • Root Cause: You likely exposed the compound to high temperatures (>60°C) in an acidic environment for an extended period.

Q3: Is the ethyl sulfone group stable?

Diagnosis: Yes . Explanation: Sulfones (


) are exceptionally stable to acid hydrolysis. Unlike sulfonamides or esters, the C-S and S-O bonds in a sulfone do not cleave under standard acidic process conditions (e.g., 6M HCl, reflux). Any degradation observed is almost certainly at the pyrimidine ring (deamination) and not the sulfone tail.

Module 4: Validated Protocols

Acid Stress Test (Forced Degradation)

Use this protocol to determine the "safe zone" for your specific process conditions.

Reagents:

  • 1 M HCl

  • 1 M NaOH (for neutralization)[1]

  • HPLC Mobile Phase

Workflow:

  • Preparation: Dissolve 10 mg of this compound in 10 mL of MeOH/Water (1:1).

  • Stress Condition A (Mild): Add 100 µL of 1M HCl. Stir at 25°C for 24 hours.

  • Stress Condition B (Harsh): Add 100 µL of 1M HCl. Stir at 60°C for 4 hours.

  • Sampling: Take 100 µL aliquots at T=0, T=4h, T=24h.

  • Quenching: Immediately neutralize aliquots with 100 µL 1M NaOH before injection to prevent on-column degradation or peak shape issues.

  • Analysis: Inject on HPLC (C18 column).

    • Expectation: Condition A should show >99% recovery. Condition B may show the formation of the de-aminated impurity (RRT ~0.8-0.9 depending on method, usually more polar).

Analytical Method Parameters (LC-MS)

To accurately detect the deaminated impurity:

ParameterSettingReason
Column C18 (e.g., Agilent Zorbax SB-C18)Stable at low pH; good retention of polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures sharp peaks for amines.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minThe hydrolysis product (OH) is more polar than the amine and will elute earlier.
Detection UV 254 nm & MS (ESI+)254 nm is strong for the pyrimidine core.

References

  • Teixidó, J., et al. (2001).[2] "Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule." Journal of Organic Chemistry. (Describes the mechanism of acid-catalyzed hydrolysis of aminopyrimidines).

  • Chem-Station Int. Ed. (2014).[3] "Sulfonyl Protective Groups."[3][4][5] (Validates the high stability of sulfonyl groups under acidic conditions).

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine reactivity, specifically the lability of 2-amino groups in electron-deficient rings).
  • BenchChem Technical Guides. (2025). "Reactivity of the Sulfonyl Chloride Functional Group." (General reactivity context for sulfonyl-bearing heterocycles).

Sources

Validation & Comparative

HPLC Method Development Guide: 5-(ethanesulfonyl)pyrimidin-2-amine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(ethanesulfonyl)pyrimidin-2-amine (CAS: 99171-23-0) is a critical intermediate in the synthesis of JAK inhibitors, such as Baricitinib . Its purity is a Critical Quality Attribute (CQA) because downstream coupling reactions are sensitive to the redox state of the sulfur moiety.

The primary analytical challenge is separating the target Sulfone from its incomplete oxidation byproducts: the Sulfoxide (5-(ethanesulfinyl)pyrimidin-2-amine) and the Sulfide precursor (5-(ethylthio)pyrimidin-2-amine).

This guide compares two distinct separation strategies:

  • Traditional Acidic Mobile Phase (Method A): Uses standard C18 chemistry at low pH.

  • High-pH Mobile Phase (Method B): Uses Hybrid Particle Technology (HPT) at pH 10.0.

Verdict: While Method A is common, Method B offers superior resolution (


), peak shape, and retention , making it the recommended protocol for robust purity profiling.

Chemical Context & Separation Logic

To develop a robust method, we must understand the analyte's behavior in solution.

  • Target Molecule: this compound.

  • Functional Groups: Pyrimidine ring (aromatic), Primary Amine (basic), Ethyl Sulfone (polar, electron-withdrawing).

  • pKa Analysis: The 2-amino group on the pyrimidine ring typically has a pKa

    
     3.5–4.0. The strong electron-withdrawing sulfone group at position 5 further lowers the electron density of the ring.
    
The Separation Challenge
  • Polarity: The sulfone and sulfoxide groups are highly polar. On standard C18 columns, they interact poorly with the stationary phase, leading to early elution (low

    
    ) and co-elution with the void volume.
    
  • Basicity: At neutral or slightly acidic pH (pH 3–6), the pyrimidine nitrogen may be partially protonated. Positively charged species are hydrophilic (elute faster) and interact with residual silanols on the silica surface (causing peak tailing).

Comparison of Approaches
FeatureMethod A: Acidic C18 (Traditional)Method B: High pH Hybrid (Recommended)
Stationary Phase Standard Silica C18 (e.g., Zorbax Eclipse Plus)Hybrid Ethylene-Bridged Silica (e.g., XBridge BEH C18)
Mobile Phase pH pH 2.7 (0.1% Formic Acid)pH 10.0 (10mM Ammonium Bicarbonate)
Analyte State Protonated (

)
Neutral (

)
Mechanism Weak Hydrophobic InteractionStrong Hydrophobic Interaction
Risk Peak tailing, low retention (

)
Silica dissolution (if not using Hybrid column)

Experimental Protocols

Method A: Acidic Conditions (The Baseline)

Use this method for rapid screening if high-pH columns are unavailable.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (Standard Silica).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 40% B over 15 minutes.

Method B: High pH Conditions (The Optimized Solution)

Use this method for validation and routine QC.

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid particle column capable of pH 1–12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm.

Gradient Program (Method B):

  • 0.0 min: 5% B (Equilibration)

  • 2.0 min: 5% B (Isocratic hold to retain polar sulfoxide)

  • 12.0 min: 60% B (Linear ramp)

  • 12.1 min: 95% B (Wash)

  • 15.0 min: 95% B (Hold)

  • 15.1 min: 5% B (Re-equilibration)

Comparative Data Analysis

The following data represents typical performance metrics observed during method development.

Table 1: Performance Metrics Comparison

ParameterMethod A (Acidic)Method B (High pH)Improvement
Retention Time (Target) 2.4 min6.8 min+183% (Better retention)
Capacity Factor (

)
0.8 (Risk of void elution)3.5 (Ideal retention)Optimal
Tailing Factor (

)
1.6 (Moderate tailing)1.05 (Sharp symmetry)Significant
Resolution (

)
1.2 (Sulfoxide/Sulfone)4.5 (Sulfoxide/Sulfone)Baseline Separated
Theoretical Plates (

)
~6,500~12,000Higher Efficiency

Interpretation: In Method A, the protonated amine makes the molecule too hydrophilic, causing it to rush through the column. In Method B (pH 10), the amine is deprotonated (neutral). The neutral molecule is more hydrophobic, interacting strongly with the C18 chains. This increases retention time, moving the peak away from the solvent front and allowing the stationary phase to differentiate between the Sulfoxide and Sulfone based on their subtle polarity differences.

Visualizing the Methodology

Diagram 1: Method Development Workflow

This decision tree illustrates the logic applied to arrive at the High pH solution.

MethodDevelopment Start Start: this compound Analysis Analyze Structure: Basic Amine + Polar Sulfone Start->Analysis Choice Select Initial pH Strategy Analysis->Choice PathA Path A: Acidic (pH 2.7) Standard C18 Choice->PathA Traditional PathB Path B: High pH (pH 10) Hybrid C18 (BEH) Choice->PathB Modern ResultA Result: Early Elution (k' < 1) Tailing due to Silanols PathA->ResultA ResultA->PathB Optimization Required ResultB Result: Analyte Neutralized High Retention (k' > 3) Sharp Peaks PathB->ResultB Validation Final Method Validation (ICH Q2 R2) ResultB->Validation

Caption: Decision workflow moving from structural analysis to the selection of High pH chromatography for basic polar analytes.

Diagram 2: Mechanism of Interaction

Why does pH 10 work better?

Mechanism cluster_Acid Acidic pH (pH < pKa) cluster_Base Basic pH (pH > pKa) Analyte Analyte: Pyrimidin-2-amine Protonated Protonated (BH+) Hydrophilic Analyte->Protonated Add H+ Neutral Neutral (B) Hydrophobic Analyte->Neutral Remove H+ Repulsion Repulsion from C18 Fast Elution Protonated->Repulsion Interaction Strong C18 Binding High Retention Neutral->Interaction

Caption: Mechanistic comparison showing how pH modulation alters the analyte's charge state and subsequent column retention.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link

  • Beekman, M., et al. (2022).[4] Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(6), 167-174. Link

  • McCalmont, W. F., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidine-based compounds. Note: General reference for pyrimidine synthesis context.
  • Waters Corporation. (2023). Strategies for Separating Polar Basic Compounds. Application Note. Link

Sources

A Comparative Guide to the Crystal Structure Determination of 5-(ethanesulfonyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely academic—it is a cornerstone of understanding its physicochemical properties, from solubility and stability to bioavailability. This guide provides an in-depth comparison of the primary methodologies for determining the crystal structure of a novel small molecule, using the hypothetical case of 5-(ethanesulfonyl)pyrimidin-2-amine. As no public crystal structure data for this specific compound is available, this document serves as a practical roadmap for its de novo structure elucidation.

We will explore the journey from synthesis and crystallization to the comparative analysis of Single-Crystal X-ray Diffraction (SC-XRD) and X-ray Powder Diffraction (XRPD), offering field-proven insights into the causal relationships behind experimental choices.

The First Hurdle: Synthesis and Crystallization

The initial and often most challenging step in crystal structure determination is obtaining high-quality single crystals.[1] This journey begins with the synthesis of the target compound. For this compound, a plausible and efficient synthetic route involves a two-step process: the synthesis of a sulfide precursor followed by its oxidation to the desired sulfone.

Proposed Synthesis of this compound

A common strategy for introducing a sulfonyl group to a pyrimidine ring is through the oxidation of a corresponding sulfide. The sulfide precursor, 5-(ethylthio)pyrimidin-2-amine, can be synthesized, which is then oxidized to the final product.

Step 1: Synthesis of 5-(ethylthio)pyrimidin-2-amine

This step would likely involve the reaction of a suitable 5-halopyrimidin-2-amine (e.g., 5-bromopyrimidin-2-amine) with ethanethiol in the presence of a base.

Step 2: Oxidation to this compound

The synthesized 5-(ethylthio)pyrimidin-2-amine is then oxidized to the sulfone. A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being an environmentally benign and efficient option, often in the presence of a catalyst.[2][3]

The Art and Science of Crystallization

With the compound in hand, the next critical phase is crystallization. The goal is to grow well-ordered single crystals of a suitable size, typically 0.1-0.4 mm in at least two dimensions.[3] The choice of crystallization method is paramount and often requires screening various conditions.

dot digraph "Crystallization_Methods" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_methods" { label="Common Crystallization Techniques"; bgcolor="#FFFFFF"; "Slow_Evaporation" [label="Slow Evaporation"]; "Vapor_Diffusion" [label="Vapor Diffusion"]; "Cooling" [label="Slow Cooling"]; "Antisolvent" [label="Antisolvent Addition"]; }

"Compound_in_Solution" [label="Compound in Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Single_Crystal" [label="High-Quality Single Crystal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Compound_in_Solution" -> "Slow_Evaporation" [label="Solvent evaporates, increasing concentration"]; "Compound_in_Solution" -> "Vapor_Diffusion" [label="Antisolvent vapor diffuses into solution"]; "Compound_in_Solution" -> "Cooling" [label="Reduces solubility"]; "Compound_in_Solution" -> "Antisolvent" [label="Reduces solubility"];

"Slow_Evaporation" -> "Single_Crystal"; "Vapor_Diffusion" -> "Single_Crystal"; "Cooling" -> "Single_Crystal"; "Antisolvent" -> "Single_Crystal"; } digraph "Crystallization_Methods" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_methods" { label="Common Crystallization Techniques"; bgcolor="#FFFFFF"; "Slow_Evaporation" [label="Slow Evaporation"]; "Vapor_Diffusion" [label="Vapor Diffusion"]; "Cooling" [label="Slow Cooling"]; "Antisolvent" [label="Antisolvent Addition"]; }

"Compound_in_Solution" [label="Compound in Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Single_Crystal" [label="High-Quality Single Crystal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Compound_in_Solution" -> "Slow_Evaporation" [label="Solvent evaporates, increasing concentration"]; "Compound_in_Solution" -> "Vapor_Diffusion" [label="Antisolvent vapor diffuses into solution"]; "Compound_in_Solution" -> "Cooling" [label="Reduces solubility"]; "Compound_in_Solution" -> "Antisolvent" [label="Reduces solubility"];

"Slow_Evaporation" -> "Single_Crystal"; "Vapor_Diffusion" -> "Single_Crystal"; "Cooling" -> "Single_Crystal"; "Antisolvent" -> "Single_Crystal"; } caption: Common crystallization methods for small organic molecules.

Crystallization MethodPrincipleBest Suited For
Slow Evaporation The solvent is slowly evaporated, leading to supersaturation and crystal formation.[2]Thermally stable compounds with moderate solubility.
Slow Cooling A saturated solution at a higher temperature is slowly cooled to induce crystallization.[2]Compounds with a significant temperature-dependent solubility.
Vapor Diffusion An antisolvent vapor slowly diffuses into a solution of the compound, reducing its solubility.Small quantities of material and when control over crystal growth is needed.
Antisolvent Addition An antisolvent is slowly added to a solution of the compound to induce precipitation.[2]Compounds that are highly soluble in one solvent and poorly soluble in another.

The Core of the Matter: A Comparative Analysis of SC-XRD and XRPD

Once suitable crystalline material is obtained, the next step is to use X-ray diffraction to determine the atomic structure. The two primary techniques for this are Single-Crystal X-ray Diffraction (SC-XRD) and X-ray Powder Diffraction (XRPD).

dot digraph "Overall_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Synthesis" [label="Synthesis of\nthis compound"]; "Crystallization" [label="Crystallization"]; "SC_XRD" [label="Single-Crystal XRD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "XRPD" [label="Powder XRD", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Structure_Solution" [label="Ab Initio Structure Solution"]; "Structure_Refinement" [label="Structure Refinement"]; "Final_Structure" [label="Final Crystal Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Synthesis" -> "Crystallization"; "Crystallization" -> "SC_XRD" [label="Single Crystal"]; "Crystallization" -> "XRPD" [label="Polycrystalline Powder"]; "SC_XRD" -> "Structure_Solution"; "XRPD" -> "Structure_Solution" [style=dashed, label="Possible but challenging"]; "Structure_Solution" -> "Structure_Refinement"; "Structure_Refinement" -> "Final_Structure"; } caption: Overall workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is the definitive method for unambiguously determining the three-dimensional structure of a molecule.[4] It provides precise information on bond lengths, bond angles, and the conformation of the molecule.

Principle: A single crystal is mounted on a goniometer and rotated while being irradiated by a monochromatic X-ray beam. The X-rays diffract off the crystal lattice planes, producing a unique pattern of reflections. The intensities and positions of these reflections are used to calculate an electron density map, from which the atomic positions can be determined.

dot digraph "SC_XRD_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Crystal_Selection" [label="Select a High-Quality\nSingle Crystal"]; "Mounting" [label="Mount Crystal on\nGoniometer"]; "Data_Collection" [label="Data Collection\n(Diffractometer)"]; "Data_Processing" [label="Data Processing\n(Integration & Scaling)"]; "Structure_Solution" [label="Structure Solution\n(e.g., Direct Methods)"]; "Structure_Refinement" [label="Structure Refinement"]; "Validation" [label="Validation and\nFinal Structure"];

"Crystal_Selection" -> "Mounting"; "Mounting" -> "Data_Collection"; "Data_Collection" -> "Data_Processing"; "Data_Processing" -> "Structure_Solution"; "Structure_Solution" -> "Structure_Refinement"; "Structure_Refinement" -> "Validation"; } caption: Step-by-step workflow for Single-Crystal X-ray Diffraction.

X-ray Powder Diffraction (XRPD): The Versatile Workhorse

XRPD is a powerful technique for characterizing polycrystalline materials.[5] While it can be used for ab initio structure determination, it is more commonly used for phase identification, polymorph screening, and quality control.

Principle: A powdered sample, containing a large number of randomly oriented microcrystals, is exposed to an X-ray beam. The diffracted X-rays form a pattern of concentric cones, which are detected as a one-dimensional plot of intensity versus diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint".

dot digraph "XRPD_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample_Prep" [label="Prepare a Fine,\nHomogeneous Powder"]; "Data_Collection" [label="Data Collection\n(Powder Diffractometer)"]; "Phase_ID" [label="Phase Identification\n(Database Matching)"]; "Indexing" [label="Unit Cell Indexing"]; "Structure_Solution" [label="Structure Solution\n(Challenging)"]; "Rietveld_Refinement" [label="Rietveld Refinement"]; "Final_Parameters" [label="Lattice Parameters &\nPhase Purity"];

"Sample_Prep" -> "Data_Collection"; "Data_Collection" -> "Phase_ID"; "Phase_ID" -> "Indexing"; "Indexing" -> "Structure_Solution"; "Structure_Solution" -> "Rietveld_Refinement"; "Rietveld_Refinement" -> "Final_Parameters"; } caption: Step-by-step workflow for X-ray Powder Diffraction analysis.

Head-to-Head Comparison: SC-XRD vs. XRPD
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)X-ray Powder Diffraction (XRPD)
Sample Requirement A single, high-quality crystal (0.1-0.4 mm).A few milligrams of polycrystalline powder.[6]
Primary Application Ab initio determination of molecular structure.[4]Phase identification, polymorph screening, quality control.[5]
Data Output 3D coordinates of all atoms, bond lengths, angles.1D diffraction pattern (intensity vs. 2θ).
Structure Solution Relatively straightforward with modern software.Can be very challenging for unknown structures.
Resolution Atomic resolution.Lower resolution than SC-XRD.
Throughput Lower throughput due to crystallization challenges.High throughput, suitable for screening.

For the de novo structure determination of this compound, SC-XRD is the unequivocal method of choice. It will provide the precise atomic coordinates necessary to define its molecular structure. XRPD would be an essential complementary technique, used to confirm that the bulk synthesized material corresponds to the single crystal structure and to investigate for the presence of different polymorphs.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined, followed by a full data collection, where the crystal is rotated through a series of angles while being irradiated with X-rays.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated for geometric and crystallographic reasonability.

Protocol 2: X-ray Powder Diffraction (XRPD)
  • Sample Preparation: A small amount of the crystalline this compound is gently ground to a fine, homogeneous powder.[5]

  • Data Collection: The powder is loaded into a sample holder and placed in a powder diffractometer. The sample is scanned over a range of 2θ angles.

  • Phase Identification: The resulting diffraction pattern is compared to databases (e.g., the Powder Diffraction File) to identify known phases.

  • Unit Cell Indexing: If the phase is unknown, the peak positions are used to determine the unit cell parameters.

  • Rietveld Refinement: For quantitative analysis or structure refinement, the entire experimental diffraction pattern is fitted with a calculated pattern based on a structural model.[7][8] This allows for the refinement of lattice parameters, atomic positions (if a good model exists), and phase fractions.

Conclusion

The determination of the crystal structure of a novel compound like this compound is a multi-faceted process that hinges on successful synthesis and crystallization. While both SC-XRD and XRPD are indispensable tools in the solid-state characterization of pharmaceuticals, they serve distinct primary purposes. SC-XRD stands as the definitive method for elucidating the precise three-dimensional molecular structure, providing invaluable insights for drug design and development. XRPD, on the other hand, is the workhorse for ensuring the phase purity and polymorphic form of the bulk material, which is critical for manufacturing and formulation. A comprehensive understanding and application of both techniques are essential for the successful development of new crystalline drug substances.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Molecular Structure Laboratory. (n.d.). Recommended textbooks on crystallography. Retrieved from [Link]

  • Fawcett, T. G., Needham, F., Faber, J., & Kabekkodu, S. N. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. Retrieved from [Link]

  • MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement?. Retrieved from [Link]

  • Malvern Panalytical. (2021, March 5). Ask an Expert: The Rietveld method. Retrieved from [Link]

  • Ingle, R. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. Retrieved from [Link]

  • ResearchGate. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline?. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • McCusker, L. B., Von Dreele, R. B., Cox, D. E., Louër, D., & Scardi, P. (1999). Rietveld refinement guidelines. Journal of Applied Crystallography, 32(1), 36-50. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

  • Drenth, J. (2007). Principles of Protein X-Ray Crystallography. Springer. Retrieved from [Link]

  • Dinnebier, R. E., & Billinge, S. J. L. (Eds.). (2008). Powder Diffraction: Theory and Practice. Royal Society of Chemistry. Retrieved from [Link]

  • Jansen-van Vuuren, R. D., & Vohra, R. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ChemistrySelect, 7(10), e202200388. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Synthesis of Sulfides, Sulfoxides, and Sulfones. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(ethanesulfonyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Context

5-(ethanesulfonyl)pyrimidin-2-amine is a functionalized pyrimidine intermediate commonly employed in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceuticals. Its structure combines a potentially bioactive aminopyrimidine scaffold with a polar sulfone moiety.

While specific toxicological data for this intermediate may be sparse in public registries, the Precautionary Principle dictates that we treat it as a Performance-Based Control Band 3 (PB-OEB 3) compound until validated otherwise. This classification assumes potential for:

  • Skin/Respiratory Sensitization: Common in aminopyrimidines.

  • Ocular Irritation: Due to the basicity of the amine and polarity of the sulfone.

  • Bioactivity: Potential off-target kinase inhibition.

Core Directive: The primary risk vector is particulate inhalation during weighing and dermal absorption when in solution (particularly in DMSO/DMF).

Hazard Architecture & Risk Assessment

Effective safety is not about generic rules; it is about matching controls to the state of matter. The following logic flow illustrates how to determine the required containment level.

HazardAssessment Start Hazard Assessment: This compound State Physical State? Start->State Solid Solid / Powder State->Solid Dry Powder Liquid Solution (DMSO/DMF/MeOH) State->Liquid Dissolved RiskSolid Risk: Dust Inhalation Surface Contamination Solid->RiskSolid RiskLiq Risk: Dermal Permeation (Solvent Carrier Effect) Liquid->RiskLiq ControlSolid Control: HEPA Filtered Enclosure Static Control RiskSolid->ControlSolid ControlLiq Control: Fume Hood Double-Gloving (Laminate) RiskLiq->ControlLiq

Figure 1: Risk Assessment Logic. This decision tree highlights that while dust is the primary hazard for solids, the solvent vehicle drives the risk profile once the compound is dissolved.

The Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The sulfonyl group increases polarity, and if this compound is dissolved in bipolar aprotic solvents (like DMSO), standard nitrile gloves may offer insufficient breakthrough time protection.

PPE Specification Table
Protection ZoneComponentSpecificationScientific Rationale
Ocular Safety GlassesANSI Z87.1+ with Side ShieldsMinimum Requirement. Protects against projectile crystals during spatula transfer.
Ocular (High Risk) Chemical GogglesIndirect Vent / SealedRequired if generating dust outside a hood or handling >10g. Prevents fine particulate entry.[1]
Dermal (Solid) Primary GloveNitrile (Minimum 5 mil)Nitrile provides excellent dry particulate resistance. Change immediately if punctured.
Dermal (Solution) Double GlovingInner: 4 mil NitrileOuter: 6-8 mil Nitrile OR LaminateCritical: If in DMSO/DMF, the solvent acts as a carrier, pulling the solute through the glove matrix. Double gloving increases breakthrough time lag.
Respiratory Engineering FirstFume Hood / Powder HoodPrimary Barrier. Face velocity 80-100 fpm.
Respiratory (Backup) RespiratorN95 or P100 (Fit-Tested)Only required if engineering controls fail or during spill cleanup outside a hood.
Body Lab CoatTyvek® or Poly-Cotton (Buttoned)Tyvek is preferred for >10g handling to prevent dust entrapment in cotton fibers.

Operational Protocol: The "Red Zone" Workflow

The highest risk of exposure occurs during the Weighing and Transfer phase. The static nature of sulfonyl-pyrimidines can cause "fly-away" powder.

Phase 1: Preparation (The Anteroom)
  • Glove Check: Inspect nitrile gloves for micro-tears by inflating them with air.

  • Static Mitigation: Place an ionizing fan or anti-static gun near the balance if available. Sulfones are prone to static charge accumulation.

  • Solvent Staging: Pre-measure solvents. Never pour solvent directly onto the solid in a way that could cause splash-back.

Phase 2: Weighing & Transfer (The Critical Path)

WeighingProtocol Setup 1. Setup Balance (Inside Hood) Tare 2. Tare Vessel (Closed) Setup->Tare Transfer 3. Transfer Solid (Spatula Technique) Tare->Transfer Open Sash 6" Clean 4. Wipe Threads (Kimwipe + MeOH) Transfer->Clean Remove Static Dust Dissolve 5. Add Solvent (Wall Wash) Clean->Dissolve

Figure 2: Weighing Workflow. The "Red Node" (Transfer) indicates the moment of highest inhalation risk. Step 4 is critical for preventing contamination of the vessel exterior.

Detailed Steps:

  • Sash Positioning: Lower the fume hood sash to the lowest comfortable working height (approx. 6 inches) to maximize capture efficiency and face protection.

  • The Transfer: Use a disposable anti-static weighing boat or weigh directly into the tared reaction vessel. Avoid using glassine paper, as static cling can result in the loss of material or sudden dispersal.

  • Thread Hygiene: Before adding solvent, wipe the threads of the vial/flask with a Kimwipe dampened with Methanol. Why? Aminopyrimidines trapped in the threads can degrade seals or aerosolize when the cap is later removed.

  • Dissolution: Add solvent down the side of the vessel (wall wash) to entrain any dust. Once dissolved, the inhalation risk drops, but the permeation risk (dermal) increases.

Waste Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Contaminated gloves, weighing boats, and Kimwipes must go into Hazardous Solid Waste (Yellow Bag/Bin), not regular trash. Label as "Toxic Solid - Aminopyrimidine."

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). Ensure the label explicitly lists "this compound" to alert waste handlers of potential sensitization risks.

Spill Cleanup (Dry Powder)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don a second pair of gloves and safety goggles.

  • Containment: Cover the spill with a damp paper towel (water or MeOH) to prevent dust generation. Do not dry sweep.

  • Removal: Wipe up the damp material and place it in a sealed hazardous waste bag.

  • Decontamination: Wash the surface with a mild detergent followed by water.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3][4][5] The alkaline nature of the amine group requires prolonged flushing to prevent corneal damage.

  • Skin Contact: Wash with soap and copious water.[1][2][4][6] Do not use ethanol to wash skin, as it may enhance absorption of the sulfone.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: Aminopyrimidines and Sulfonamides Hazard Classifications. [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.